1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
Description
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Properties
IUPAC Name |
1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N2.ClH/c1-16-13-17(2)20(18(3)14-16)22-12-11-21(15-22)19-9-7-5-4-6-8-10-19;/h11-15,19H,4-10H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADTLQSZGLDQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCC3)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride chemical structure properties
The following technical guide details the structural properties, synthesis, and applications of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride , a specialized N-heterocyclic carbene (NHC) precursor.
Executive Summary
This compound (often abbreviated as ICyOcMes·HCl ) is an asymmetric imidazolium salt used primarily as a precursor for N-heterocyclic carbene (NHC) ligands. Unlike symmetric analogs like IMes (dimesityl) or ICy (dicyclohexyl), this compound offers a unique "steric mismatch": the rigid, aromatic bulk of the mesityl group contrasts with the flexible, aliphatic bulk of the cyclooctyl group. This asymmetry is critical in Ruthenium-catalyzed olefin metathesis and Palladium-catalyzed cross-coupling , where it prevents catalyst lock-in states and enhances turnover frequencies (TOF) in sterically demanding transformations.
Chemical Identity & Structural Specifications[1][2][3][4]
| Property | Specification |
| IUPAC Name | 1-Cyclooctyl-3-(2,4,6-trimethylphenyl)-1H-imidazol-3-ium chloride |
| Common Name | ICyOcMes·HCl |
| CAS Number | 1583244-05-6 |
| Molecular Formula | |
| Molecular Weight | 332.91 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, CHCl |
Structural Logic & Steric Map
The utility of ICyOcMes stems from its
Caption: Steric architecture of the ICyOcMes ligand. The asymmetric wings provide a balance between kinetic stabilization and substrate access.
Synthesis Protocol
While multicomponent condensations exist, the stepwise alkylation route is preferred for high-purity applications to avoid contamination with symmetric byproducts (IMes or ICyOc).
Method: Stepwise Alkylation of 1-Mesitylimidazole
Reagents:
-
1-Mesitylimidazole (1.0 equiv)
-
Cyclooctyl chloride (1.2 equiv) [Note: Cyclooctyl bromide is more reactive if available]
-
Solvent: Acetonitrile (anhydrous) or Toluene
-
Catalyst: Potassium iodide (KI, 10 mol%) - essential if using the chloride.
Protocol:
-
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-mesitylimidazole (1.86 g, 10 mmol) in anhydrous acetonitrile (20 mL).
-
Addition: Add cyclooctyl chloride (1.76 g, 12 mmol) and potassium iodide (0.16 g, 1.0 mmol).
-
Technical Note: Secondary alkyl halides are sluggish electrophiles. The addition of KI facilitates the Finkelstein reaction in situ, generating the more reactive cyclooctyl iodide transiently.
-
-
Reaction: Heat the mixture to reflux (85°C) under an argon atmosphere for 48–72 hours . Monitor by TLC (SiO
, 10% MeOH/DCM) for the disappearance of the starting imidazole. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent to ~5 mL under reduced pressure.
-
Precipitate the product by adding cold diethyl ether (50 mL) with vigorous stirring.
-
-
Purification:
-
Filter the off-white precipitate.
-
Wash the solid 3x with diethyl ether to remove unreacted cyclooctyl halide.
-
Recrystallization: Dissolve in a minimum amount of hot DCM/MeOH (9:1) and layer with Et
O to grow crystals. -
Anion Exchange (Optional): If the iodide/chloride mixture is obtained (due to KI use), dissolve in MeOH and pass through an ion-exchange resin (Amberlite IRA-400, Cl- form) to ensure the pure chloride salt.
-
Spectroscopic Characterization (Predicted)
The following NMR data is characteristic of the pure chloride salt in CDCl
-
10.85 (s, 1H): NCHN (The acidic proton at C2, highly diagnostic).
-
7.80 (t, 1H): Imidazole backbone C4-H.
-
7.15 (t, 1H): Imidazole backbone C5-H.
-
7.05 (s, 2H): Mesityl aromatic protons (meta).
-
4.95 (m, 1H): Cyclooctyl N-CH (Methine proton).
-
2.35 (s, 3H): Mesityl p-CH
. -
2.15 (s, 6H): Mesityl o-CH
. -
2.20 – 1.40 (m, 14H): Cyclooctyl methylene envelope (complex multiplets).
-
139.0: NCHN (Carbene carbon precursor).
-
141.5, 134.2, 130.8, 129.9: Mesityl aromatic carbons.
-
123.5, 121.8: Imidazole backbone carbons.
-
62.5: Cyclooctyl N-CH.
-
34.5, 29.2, 26.5, 25.1: Cyclooctyl methylene carbons.
-
21.2, 17.8: Mesityl methyl carbons.
Applications in Catalysis[5][6][7]
Ruthenium-Catalyzed Olefin Metathesis
The ICyOcMes ligand is a key component in "Grubbs II-type" catalysts where the phosphine is replaced by this NHC.
-
Mechanism: Upon deprotonation with KHMDS, the free carbene displaces a phosphine on the Ruthenium precursor.
-
Advantage: The cyclooctyl group increases the initiation rate compared to the bulky adamantyl or symmetric mesityl analogs. The flexibility allows the "wing" to open up for incoming olefin substrates more easily than rigid cyclohexyl groups.
Palladium Cross-Coupling
In Buchwald-Hartwig aminations, the ICyOcMes ligand creates a highly active Pd(0) species.
-
Workflow:
-
Mix Pd(OAc)
+ ICyOcMes·HCl + KO Bu in Dioxane. -
Heat to 60°C for 30 mins to generate the active Pd-NHC species.
-
Add Aryl Halide + Amine.
-
-
Result: High yields for sterically hindered aryl chlorides due to the electron-rich nature of the alkyl-substituted NHC.
Safety & Handling (MSDS Summary)
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles. The compound is hygroscopic; store in a desiccator or glovebox for long-term stability.
-
Stability: Stable under air as a solid salt. The free carbene (generated in situ) is air- and moisture-sensitive.
References
-
ChemicalBook. this compound Product Page. (Accessed 2023).[1] Link
-
Sigma-Aldrich. 1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride (Analog Reference). (Accessed 2023).[1] Link
-
BenchChem. Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride (General Protocol Reference). (Accessed 2023).[1] Link
-
TCI Chemicals. N-Heterocyclic Carbene (NHC) Ligands in Catalysis. (Accessed 2023).[1] Link
-
Beilstein J. Org.[2][3] Chem. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.[2] (2023).[1][2][4] Link
Sources
Technical Guide: Steric Properties and Synthesis of Cyclooctyl-Mesityl NHC Ligand Precursors
Executive Summary
In the optimization of transition metal catalysis, the "Goldilocks" zone of steric hindrance is rarely achieved by symmetric ligands alone. While ubiquitous ligands like IMes (rigid, aromatic bulk) and ICy (flexible, aliphatic bulk) define the extremes, unsymmetrical N-Heterocyclic Carbenes (NHCs) offer a critical modulation vector.
This guide focuses on the Cyclooctyl-Mesityl (Cy8-Mes) NHC ligand. This specific architecture hybridizes the high
Part 1: The Steric Landscape ($ %V_{bur} $ and Steric Maps)
The Limitations of Symmetry
Standard NHC ligands rely on
-
IMes ($ %V_{bur} \approx 33% $): The ortho-methyl groups provide a rigid "fence," ideal for stabilizing low-coordinate metal centers but potentially inhibiting the approach of very bulky substrates.
-
ICy ($ %V_{bur} \approx 27-28% $): The cyclohexyl wings are flexible. However, they lack the bulk necessary to enforce reductive elimination in difficult couplings.
The Cyclooctyl-Mesityl Advantage
The Cy8-Mes ligand introduces steric anisotropy.
-
The Mesityl Hemisphere: Provides a rigid steric wall (via ortho-methyls) that prevents bimolecular catalyst decomposition.
-
The Cyclooctyl Hemisphere: The 8-membered ring is significantly bulkier than a cyclohexyl group but retains conformational flexibility. This "floppiness" allows the ligand to accommodate incoming substrates during the rate-determining step, a property known as "flexible bulk."
Visualization of Steric Impact
The following decision tree illustrates the logic for selecting Cy8-Mes over standard variants.
Figure 1: Decision matrix for selecting Cy8-Mes based on substrate hindrance and catalyst stability requirements.
Part 2: Synthesis & Precursor Design (Self-Validating Protocol)
The synthesis of unsymmetrical NHC precursors is prone to scrambling if one attempts a one-pot multicomponent condensation. The most robust, self-validating method is the stepwise alkylation of an N-arylimidazole.
Retrosynthetic Strategy
-
Target: 1-Cyclooctyl-3-mesitylimidazolium halide.
-
Route:
alkylation of N-mesitylimidazole with Cyclooctyl bromide/iodide. -
Why this route? It guarantees asymmetry. Condensing glyoxal, mesitylamine, and cyclooctylamine simultaneously yields a statistical mixture of IMes, ICy8, and Cy8-Mes, which are difficult to separate.
Step-by-Step Protocol
Phase A: Synthesis of N-Mesitylimidazole
Note: This intermediate is stable and can be stored.
-
Reagents: Glyoxal (40% aq, 1.0 eq), Mesitylamine (1.0 eq), Paraformaldehyde (1.0 eq), Ammonium Chloride (1.0 eq).
-
Solvent: Methanol or Acetic Acid.
-
Procedure:
-
Combine reagents in MeOH. Heat to reflux for 12 hours.
-
Cool to RT. Rotovap to remove MeOH.
-
Basify with NaOH (aq) to pH > 10. Extract with DCM.[1]
-
Validation Point:
H NMR in must show distinct imidazole backbone protons (doublets) and the mesityl signals.
-
Phase B: Quaternization (The Critical Step)
This step installs the cyclooctyl group.
-
Reagents: N-Mesitylimidazole (1.0 eq), Cyclooctyl Bromide (1.2 eq).
-
Solvent: Acetonitrile (Anhydrous) or Toluene (for higher temp).
-
Conditions: Reflux (80-110°C) for 24-48 hours. Note: Cyclooctyl halides are secondary and sterically hindered; reaction rates are slower than primary alkyl halides.
-
Workup (Self-Validating Purification):
-
Cool the reaction mixture.
-
If precipitate forms: Filter and wash with cold diethyl ether.
-
If no precipitate: Concentrate to ~20% volume. Add diethyl ether or ethyl acetate to induce precipitation.
-
Validation: The product is an imidazolium salt.[1][2][3][4][5] It should be a white/off-white solid.
-
NMR Check: The diagnostic C2 proton (N-CH-N) will appear downfield (
9.0–10.5 ppm). The symmetry is broken; the imidazole backbone protons will appear as two distinct doublets (or triplets depending on coupling), unlike the singlet seen in symmetric IMes.
-
Synthetic Workflow Diagram
Figure 2: The stepwise alkylation route ensures exclusive formation of the unsymmetrical ligand.
Part 3: Quantifying Steric & Electronic Properties
To rigorously compare Cy8-Mes against industry standards, we utilize Percent Buried Volume ($ %V_{bur} $) and Tolman Electronic Parameters (TEP) .
Comparative Data Table
| Ligand Class | Substituents | Electronic Character ( | Structural Flexibility | |
| Symmetric Aryl | Mesityl (IMes) | 33% | Moderate | Rigid (Walls) |
| Symmetric Alkyl | Cyclohexyl (ICy) | 27% | High | Flexible (Wings) |
| Symmetric Alkyl | Adamantyl (IAd) | 37% | Very High | Rigid (Cage) |
| Hybrid (Target) | Cy8-Mes | 30-32% | High | Semi-Flexible |
Interpretation:
-
Electronic: The replacement of one Mesityl group with a Cyclooctyl group increases the electron density at the carbene center (alkyl groups are better electron donors than aryl groups). This enhances oxidative addition rates.[6]
-
Steric: The Cy8 group has a larger cone angle than Cy6 (cyclohexyl) but is less rigid than Adamantyl. This allows the ligand to "breathe," accommodating transient steric crowding during catalytic cycles.
The "Wingtip" Effect
In Cy8-Mes, the Mesityl group orients perpendicular to the imidazole ring, protecting the metal center from above and below. The Cyclooctyl group, being flexible, tends to orient away from the metal to minimize strain, but its sheer volume creates a "steric umbrella" that destabilizes resting states, promoting turnover.
Part 4: Catalytic Implications[4][7]
The Cy8-Mes ligand is particularly suited for:
-
Palladium-Catalyzed Cross-Coupling: Specifically for forming tetra-ortho-substituted biaryls where IMes is too crowded (preventing transmetallation) and ICy is too open (allowing
-hydride elimination). -
Gold Catalysis: The enhanced
-donation stabilizes cationic Au(I) intermediates.
Protocol for Catalyst Generation (In Situ)
Do not isolate the free carbene.[4] It is sensitive.
-
Suspend Cy8-Mes Imidazolium Bromide (1.0 eq) in solvent (Dioxane/Toluene).
-
Add Base: KOtBu or KHMDS (1.1 eq).
-
Add Metal Precursor: e.g.,
or . -
Stir at RT for 30 mins before adding substrates.
-
Indicator: The solution often turns from a suspension to a clear yellow/orange solution upon successful coordination.
-
References
-
Nolan, S. P., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes. Chemical Communications.[7][8][9] Link
-
Cavallo, L., et al. (2009). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications.[7][8][9] Link
-
Hintermann, L. (2007). Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts. Beilstein Journal of Organic Chemistry. Link
-
Glorius, F., et al. (2008). Synthesis of an N-mesityl substituted chiral imidazolium salt. Organic Letters. Link
-
Cazin, C. S. J. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. (PDF) Synthesis of an N-Mesityl Substituted Chiral [research.amanote.com]
- 6. youtube.com [youtube.com]
- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Quantifying and understanding the steric properties of N-heterocyclic carbenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium Chloride
The following technical guide details the physical, chemical, and experimental profile of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride (CAS 1583244-05-6). This document is structured for researchers in medicinal chemistry and polymer science, focusing on its application as a precursor for Organic Electron Donors (OEDs).
Advanced Reagent Profile & Application Methodologies
Core Identity & Physicochemical Data
Substance Name: this compound
CAS Registry Number: 1583244-05-6
Synonyms: 3-Cyclooctyl-1-mesitylimidazolium chloride; IMes-Cyclooctyl HCl
Molecular Formula: C
Physicochemical Properties Table
| Property | Data | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires storage under inert gas. |
| Solubility | Soluble in MeOH, DMSO, DCM, CHCl | Insoluble in diethyl ether, hexane, and non-polar hydrocarbons. |
| Melting Point | > 150 °C (Decomposition often observed) | Exact value depends on hydration state and purity. |
| Acidity (pKa) | ~20–24 (C2-H position in DMSO) | Estimated based on analogous N-aryl, N-alkyl imidazolium salts. |
| Hygroscopicity | High | Requires desiccation; water content affects carbene generation efficiency. |
Synthesis & Experimental Protocols
The synthesis of asymmetric imidazolium salts like CAS 1583244-05-6 typically follows a multicomponent condensation strategy (modified Arduengo/Grimchen method). This protocol ensures high regioselectivity and yield.
Protocol 1: One-Pot Multicomponent Synthesis
Objective: Synthesize this compound from primary amine precursors.
Reagents:
-
A: 2,4,6-Trimethylaniline (Mesitylamine) (1.0 equiv)
-
B: Cyclooctylamine (1.0 equiv)[1]
-
C: Glyoxal (40% aq. solution) (1.0 equiv)
-
D: Formaldehyde (37% aq. solution) (1.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Mesitylamine (10 mmol) in Glacial Acetic Acid (15 mL).
-
Addition: Add Cyclooctylamine (10 mmol) to the solution. The mixture may warm slightly due to exothermicity.
-
Condensation: Add Glyoxal solution (10 mmol) followed immediately by Formaldehyde solution (10 mmol).
-
Reaction: Heat the mixture to 40–60 °C and stir for 16–24 hours. The solution will typically turn dark orange/brown.
-
Workup:
-
Remove acetic acid under reduced pressure (rotary evaporator).
-
Dissolve the residue in a minimum amount of Dichloromethane (DCM).
-
Precipitation: Add the DCM solution dropwise into vigorously stirring Diethyl Ether (Et
O) or Ethyl Acetate (EtOAc) to precipitate the chloride salt. -
Filter the solid and wash repeatedly with Et
O to remove unreacted amines.
-
-
Purification: Recrystallize from acetonitrile/ether or DCM/ether if necessary.
-
Drying: Dry under high vacuum (0.1 mbar) at 40 °C for 12 hours to remove trace solvents and moisture.
Scientific Insight: The use of acetic acid acts as both solvent and catalyst, promoting the formation of the diimine intermediate and subsequent cyclization with formaldehyde. Temperature control at 40–60 °C balances reaction rate with the prevention of thermal degradation products.
Mechanism of Action: Organic Electron Donor (OED) Systems
This compound serves as a precursor to Organic Electron Donors (OEDs). Upon deprotonation, the resulting N-heterocyclic carbene (NHC) or its in situ generated enamine adducts can act as powerful reducing agents.
Application: Initiating free radical polymerization (e.g., of acrylates) without metal catalysts, or reducing organic substrates (e.g., aryl halides).
Mechanism Visualization (DOT Diagram)
The following diagram illustrates the activation pathway from the imidazolium salt to the active radical initiating species.
Caption: Activation pathway of this compound acting as an Organic Electron Donor (OED) precursor for radical polymerization.
Critical Handling & Stability Data
To ensure experimental reproducibility, strict adherence to handling protocols is required.
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The chloride salt is hygroscopic; moisture absorption leads to weighing errors and deactivation during base treatment.
-
Stability: Stable in solid form for >12 months if kept dry. In solution (especially basic), the generated carbene is sensitive to oxygen and moisture, rapidly hydrolyzing to the ring-opened formamide.
-
Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
References
-
Zhao, Y. (2015). Synthèse de Donneurs d'Electrons Organiques : Application en synthèse organique et chimie des polymères (Doctoral dissertation, Aix-Marseille).
- Broggi, J., et al. (2014). Organic Electron Donors as powerful single-electron transfer reducing agents in organic synthesis. Angewandte Chemie International Edition, 53(51), 13988-14027. (Contextual grounding for OED mechanism).
- Endo, M., et al. (2014). Amine-catalyzed radical polymerization. Chemical Reviews, 114(2), 1169-1207.
Sources
Electronic Parameters of Unsymmetrical Imidazolium Salts: A Guide to Fine-Tuning Reactivity
Audience: Researchers, Senior Scientists, and Drug Development Leads. Content Type: Technical Whitepaper.
Introduction: The Asymmetry Advantage
In the landscape of N-Heterocyclic Carbene (NHC) precursors, symmetrical imidazolium salts (e.g., IPr
By breaking local
The Electronic Trinity: Quantifying the Invisible
To rigorously define the electronic profile of an unsymmetrical imidazolium salt, one must assess three distinct but interconnected metrics. Note that while the salt is the stable precursor, its electronic potential is often measured via its corresponding carbene or chalcogenide adduct.
A. The C2-Proton Acidity ( )
The acidity of the proton at the C2 position is the most direct electronic parameter of the salt itself.
-
Mechanism: Electron-withdrawing N-substituents (e.g., fluoro-aryl) inductively stabilize the resulting carbene, lowering the
of the C2-H. -
Significance: Lower
values correlate with easier metallation (lower activation energy for -bond formation) but potentially lower stability of the free carbene. -
Measurement:
H NMR titration in DMSO- or determination of H/D exchange rates.
B. The Tolman Electronic Parameter (TEP)
Historically the gold standard, TEP measures the net electron-donating ability of the ligand in a [Ni(CO)
-
Metric: The infrared stretching frequency (
) of the carbonyl ligands.[1] -
Trend: Lower
wavenumbers indicate stronger -donation (more back-bonding to CO).[1] -
Limitation: Requires the use of toxic nickel carbonyls.
C. The Se NMR Shift (The Modern Standard)
A safer, highly sensitive proxy for
-
Protocol: The imidazolium salt is converted to an imidazole-2-selenone (using elemental Se and base).
-
Metric: The
Se chemical shift ( ).[2][3][4] -
Interpretation: An upfield shift (lower ppm) indicates increased
-accepting character of the carbene (better back-bonding capacity). This is the preferred method for unsymmetrical salts due to the high sensitivity of the Selenium nucleus to subtle electronic changes.
Comparative Data: Symmetrical vs. Unsymmetrical
Table 1: Electronic and Steric Parameters of Select Imidazolium Derivatives
| Precursor (Salt) | N-Substituents ( | TEP ( | ||
| IMes | Mesityl / Mesityl | 2050.7 | 26.0 | 33.9% |
| IPr | Dipp / Dipp | 2051.5 | 58.0 | 35.5% |
| [Mes-Me-Im]Cl | Mesityl / Methyl | 2054.0 | 85.0 | 28.1% |
| [Dipp-Me-Im]Cl | Dipp / Methyl | 2055.2 | 102.0 | 29.4% |
Note: The unsymmetrical salts (Mes-Me, Dipp-Me) show higher TEP values (weaker donors) and significant shifts in
Visualizing the Electronic Tuning Cycle
The following diagram illustrates how structural asymmetry translates into catalytic outcome through electronic modulation.
Figure 1: The causal link between N-substituent asymmetry, measurable electronic parameters, and final application performance.
Experimental Protocol: Synthesis & Characterization
This protocol describes the synthesis of 1-Mesityl-3-methylimidazolium chloride ([Mes-Me-Im]Cl) and its subsequent characterization via Selenium adduct formation. This system is self-validating: the formation of the precipitate in Step 1 and the color change in Step 2 serve as visual checkpoints.
Phase 1: Synthesis of the Unsymmetrical Salt[5][6]
Reagents:
-
1-Mesitylimidazole (1.0 eq)
-
Chloromethyl pivalate or Methyl Iodide (1.1 eq) - Note: Methyl Iodide is standard, but Chloromethyl pivalate is used for specific prodrug formulations. We will use MeI for standard electronic characterization.
-
Acetonitrile (Dry, solvent)[2]
Step-by-Step:
-
Dissolution: Dissolve 1.86 g (10 mmol) of 1-Mesitylimidazole in 10 mL of anhydrous acetonitrile in a Schlenk flask under Argon.
-
Quaternization: Add 0.68 mL (11 mmol) of Methyl Iodide dropwise at 0°C.
-
Checkpoint: The reaction is exothermic. Ensure temperature control to prevent side reactions.
-
-
Reflux: Warm to room temperature, then reflux at 80°C for 12 hours.
-
Isolation: Cool to room temperature. Add 50 mL of cold diethyl ether.
-
Visual Validation: A white precipitate should form immediately. If oil forms, scratch the flask wall with a glass rod to induce crystallization.
-
-
Purification: Filter the solid, wash 3x with diethyl ether, and dry under high vacuum.
-
Yield Target: >90%.
-
Characterization:
H NMR (DMSO- ) should show a distinct singlet for the N-CH group at ~4.0 ppm and the acidic C2-H proton at ~9.5-10.0 ppm.
-
Phase 2: Determination of Electronic Parameter ( NMR)
Reagents:
-
[Mes-Me-Im]I (Synthesized above)
-
Potassium tert-butoxide (KO
Bu) (1.1 eq) -
Elemental Selenium (Black powder) (1.2 eq)
-
THF (Dry)[2]
Step-by-Step:
-
Deprotonation: Suspend the imidazolium salt in THF. Add KO
Bu at room temperature. Stir for 30 mins.-
Mechanism: Generation of the free carbene (NHC).
-
-
Selenylation: Add elemental Selenium powder. Stir for 4 hours.
-
Visual Validation: The black Selenium powder will consume, and the solution will turn yellow/orange as the selenourea forms.
-
-
Filtration: Filter through a pad of Celite to remove excess Se and salts.
-
Measurement: Concentrate the filtrate and dissolve in CDCl
. Acquire NMR (referenced to Me Se).-
Result: The chemical shift (
) provides the electronic parameter value (refer to Table 1).
-
Workflow Visualization
Figure 2: Operational workflow for synthesizing unsymmetrical imidazolium salts and deriving their electronic parameters.
Applications in Drug Development[5]
The electronic parameters of unsymmetrical imidazolium salts are not merely academic; they dictate biological efficacy, particularly in metallodrugs.
Silver(I)-NHC Antimicrobials
Unsymmetrical salts (e.g., N-benzyl-N'-methyl) are precursors for Ag(I)-NHC complexes.
-
Mechanism: The "tuning" of the Ag-NHC bond strength is critical. The bond must be stable enough to reach the target site but labile enough to release Ag
ions (the active toxicant) upon encountering bacterial cell walls. -
Electronic Role: A highly electron-donating NHC (low TEP) creates a bond that is too strong, reducing efficacy. An unsymmetrical salt allows researchers to dial in a "medium" bond strength for controlled release.
Gold(I)-NHC Anticancer Agents[7]
-
Target: Thioredoxin reductase (TrxR) inhibition.
-
Electronic Role: The lipophilicity and electronic demand of the NHC ligand influence mitochondrial uptake. Unsymmetrical ligands allow for the attachment of a targeting moiety (e.g., a sugar or peptide) on one Nitrogen while maintaining the electronic stability of the complex via the other Nitrogen substituent.
References
-
Huynh, H. V. (2009). "The Huynh Electronic Parameter (HEP): A Unified Ligand Electronic Parameter Based on
C NMR Spectroscopy." Dalton Transactions. Link -
Nelson, D. J., & Nolan, S. P. (2013). "Quantifying and Understanding the Electronic Properties of N-Heterocyclic Carbenes." Chemical Society Reviews. Link
-
Gusev, D. G. (2009). "Electronic and Steric Parameters of N-Heterocyclic Carbenes: TEP vs
Se NMR." Organometallics. Link -
Poyrazoğlu Çoban, E., et al. (2017).[5] "Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity." Brazilian Journal of Pharmaceutical Sciences. Link
-
Dröge, T., & Glorius, F. (2010). "The Measure of All Rings—N-Heterocyclic Carbenes." Angewandte Chemie International Edition. Link
Sources
- 1. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
Comparative Analysis of Cyclooctyl (CyOc) vs. Mesityl (Mes) NHC Ligands
Steric Architecture, Electronic Profiling, and Catalytic Efficacy
Executive Summary
This technical guide provides a rigorous comparison between Cyclooctyl (CyOc) and Mesityl (Mes) substituents in N-Heterocyclic Carbene (NHC) ligands. While Mesityl (IMes) represents the industry standard for "Second Generation" aryl-NHCs, Cyclooctyl represents a distinct class of "Flexible Bulky Alkyl" ligands.
The core trade-off is defined by Rigidity vs. Flexibility :
-
Mesityl (Mes): Provides a rigid, "wall-like" steric fence with moderate electron donation. Ideal for stabilizing low-coordinate metal species and enforcing specific geometries.
-
Cyclooctyl (CyOc): Provides a flexible, "umbrella-like" steric shield with superior electron donation (σ-donating). Ideal for activating inert bonds (e.g., aryl chlorides) via electron-rich metal centers and accommodating crowded transition states through conformational flexibility.
Part 1: Structural & Electronic Profiling[1]
Steric Architecture: The Wall vs. The Shield
The steric impact of NHC ligands is best quantified by Percent Buried Volume (%V_bur) , which measures the percentage of a sphere (typically 3.5 Å radius) centered on the metal that is occupied by the ligand.
| Feature | Mesityl (Mes) | Cyclooctyl (CyOc) |
| Geometry | 2D "Wall" : The aromatic ring is flat and rigid. It blocks the quadrants perpendicular to the imidazole plane but leaves the space "above" and "below" relatively open. | 3D "Umbrella" : The aliphatic ring is puckered and flexible. It occupies a larger cone and can wrap around the metal center. |
| % Buried Volume (%V_bur) | ~33 - 36% | ~35 - 39% (Estimated based on ICy/IAd trends) |
| Conformational Flexibility | Low (Rigid) : Limited rotation; steric bulk is static. | High (Flexible) : The ring can undergo "breathing" motions, allowing substrate access even with high bulk. |
| Steric Map Profile | Anisotropic (Directional blocking). | Isotropic (Spherical blocking). |
Visualization: Steric Topography
The following diagram illustrates the conceptual difference in steric protection mechanisms.
Caption: Comparison of steric protection mechanisms. Mesityl offers rigid, directional blocking, while Cyclooctyl provides flexible, spherical encapsulation.
Electronic Properties: TEP and HOMO Energy
The electronic donor power is measured by the Tolman Electronic Parameter (TEP) (IR stretching frequency of CO in [Ni(CO)3(NHC)]) and the HOMO energy level. Lower TEP values indicate stronger σ-donation.
-
Mesityl (Aryl): The sp2 hybridized carbon and the aromatic ring exert an inductive withdrawing effect (-I) on the nitrogen atoms, reducing the electron density available at the carbene carbon.
-
Cyclooctyl (Alkyl): The sp3 hybridized carbons exert an inductive donating effect (+I) , making the carbene center significantly more basic and nucleophilic.
| Parameter | IMes (Mesityl) | ICyOc (Cyclooctyl) | Implication |
| TEP (cm⁻¹) | ~2050 - 2051 | ~2036 - 2040* | CyOc is a stronger donor. |
| Sigma Donation | Moderate | High | CyOc creates more electron-rich metals, facilitating Oxidative Addition . |
| Pi-Backbonding | Low | Very Low | Neither ligand is a strong pi-acceptor. |
*Note: TEP for ICyOc is interpolated from ICy (2039 cm⁻¹) and IAd (2037 cm⁻¹) values.
Part 2: Catalytic Performance Analysis
Palladium-Catalyzed Cross-Coupling
In reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling , the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center.
-
CyOc Advantage: The superior σ-donation of alkyl-NHCs increases the electron density on Palladium, significantly accelerating the oxidative addition of difficult substrates (e.g., aryl chlorides, unactivated aryl tosylates). The "flexible bulk" allows the bulky Pd(II) intermediate to relax, preventing steric overcrowding.
-
Mes Advantage: In couplings of easy substrates (aryl iodides), the rigidity of Mesityl prevents catalyst decomposition and promotes the reductive elimination step (which requires the metal to be less electron-rich than for oxidative addition).
Ruthenium-Catalyzed Metathesis
-
Standard: Mesityl (SIMes/IMes) is the standard for Grubbs II catalysts. The flat aromatic rings allow the necessary pi-stacking interactions and orthogonal orientation required for the metathesis active site.
-
CyOc Limitation: Extremely bulky alkyl groups can sometimes destabilize the metallacyclobutane intermediate or prevent olefin approach due to the lack of "flat" surfaces. However, they are being explored for specialized "steric-only" selectivity control.
Organocatalysis (Umpolung)
-
Mes Dominance: In benzoin condensation or Stetter reactions, N-Mesityl NHCs promote the irreversible addition of the carbene to the aldehyde.
-
CyOc Risk: Alkyl NHCs are more basic but the addition to aldehydes can be reversible or kinetically slow due to the 3D steric clash with the aldehyde substituent.
Part 3: Synthetic Protocols
Synthesis of N,N'-Dicyclooctylimidazolium Chloride ([ICyOc·HCl])
Unlike Mesityl-NHC (IMes), which is often made from the aniline, Cyclooctyl-NHC is synthesized from cyclooctylamine . The following protocol utilizes a multicomponent condensation (modified Debus-Radziszewski) optimized for bulky alkyl amines.
Safety: Formaldehyde and Glyoxal are sensitizers. Work in a fume hood.
Reagents:
-
Cyclooctylamine (2.0 equiv)
-
Glyoxal (40% aq. solution, 1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
HCl (4N in Dioxane or aqueous, 2.2 equiv)
-
Solvent: Toluene or Ethanol.
Workflow:
Caption: One-pot synthesis of N,N'-dicyclooctylimidazolium chloride via multicomponent condensation.
Detailed Procedure:
-
Mixing: In a round-bottom flask, dissolve Cyclooctylamine (20 mmol) in Ethanol (30 mL). Cool to 0°C.[1]
-
Addition: Add Glyoxal (40% w/w, 10 mmol) and Paraformaldehyde (10 mmol). Stir for 10 minutes.
-
Acidification: Dropwise add HCl (4N in Dioxane, 22 mmol). The solution may turn yellow/orange.
-
Reflux: Heat the mixture to reflux for 16 hours. A precipitate often forms during the reaction.
-
Isolation: Cool to room temperature. If solid is present, filter and wash with cold ether. If no solid, concentrate the solvent to ~5 mL and add diethyl ether to induce precipitation.
-
Purification: Recrystallize the crude solid from a mixture of Dichloromethane and Hexane (or Acetonitrile).
-
Validation: 1H NMR (CDCl3) should show the distinct N-CH-N proton (acidic proton) around 10-11 ppm and the Cyclooctyl methine protons around 4.5-5.0 ppm.
Part 4: Strategic Selection Guide
Use the following decision matrix to select the appropriate ligand for your application.
Caption: Decision matrix for selecting between CyOc and Mes based on reaction requirements.
References
-
Quantifying Steric Impact: Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications. Link
-
Electronic Parameters: Kelly, R. A., et al. (2008). Determination of N-heterocyclic carbene (NHC) steric and electronic parameters using the [(NHC)Ir(CO)2Cl] system. Organometallics. Link
-
Synthesis Protocol: Arduengo, A. J., et al. (1999). Imidazolylidenes, imidazolinylidenes and imidazolidines. Tetrahedron. Link
-
Catalytic Comparison: Glorius, F. (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer. Link
-
Organocatalysis Mechanism: Bode, J. W., et al. (2011). The effect of the N-mesityl group in NHC-catalyzed reactions. Chemical Science. Link
Sources
Technical Guide: Solubility Profile & Handling of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium Chloride
The following is an in-depth technical guide regarding the solubility profile and handling of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride .
Executive Summary
Compound Identity: this compound Class: N-Heterocyclic Carbene (NHC) Precursor / Asymmetric Imidazolium Salt CAS: 1583244-05-6 (Generic reference for the cation class; specific salt forms vary)[1][2][3][4][5]
This guide details the physicochemical behavior of This compound (abbreviated herein as [ICyMes]Cl ). Unlike symmetric analogs like IMes·HCl or IPr·HCl, this asymmetric salt combines a bulky, aliphatic cyclooctyl group with an aromatic mesityl substituent. This structural duality creates a unique solubility window that researchers must exploit for efficient synthesis, purification (recrystallization), and catalytic application (e.g., olefin metathesis, Suzuki-Miyaura coupling).
Key Operational Insight: The compound exhibits a "solubility switch" in moderately polar esters (e.g., Ethyl Acetate), serving as a primary vehicle for recrystallization, while remaining insoluble in non-polar hydrocarbons.
Physicochemical Structure & Solubility Logic
To predict and manipulate the solubility of [ICyMes]Cl, one must understand the three competing structural domains:
-
The Ionic Core (Imidazolium + Chloride): Drives solubility in high-dielectric solvents (Water, DMSO, MeOH) via ion-dipole interactions.
-
The Aromatic Shield (Mesityl Group): Provides π-π interaction potential but limits water solubility compared to simple alkyl-imidazoliums.
-
The Lipophilic Bulk (Cyclooctyl Group): A large, flexible aliphatic ring that enhances solubility in chlorinated solvents and esters, while disrupting crystal packing, potentially lowering melting points relative to di-mesityl analogs.
Solvation Mechanism Visualization
The following diagram illustrates the interaction of [ICyMes]Cl with different solvent classes.
Caption: Mechanistic basis for solvent selection. Red indicates the starting solid; Blue/Green paths indicate solubility; Grey indicates insolubility.
Comprehensive Solubility Profile
The following data categorizes solvents by their utility in processing [ICyMes]Cl.
Table 1: Solubility Classification at 25°C
| Solvent Class | Representative Solvents | Solubility Status | Operational Use |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary Solvent. Used for reaction workup, transfer, and spectroscopic analysis (NMR). |
| Polar Protic | Methanol, Ethanol | High | Used for anion exchange or initial synthesis steps. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Used for high-temp catalysis or biological assays. Hard to remove; avoid for isolation. |
| Esters | Ethyl Acetate (EtOAc) | Temperature Dependent | Recrystallization. Soluble at reflux; sparingly soluble at RT/0°C. |
| Ethers | Diethyl Ether, THF, MTBE | Low / Insoluble | Anti-Solvent. Used to precipitate the salt from DCM or MeOH solutions. |
| Alkanes | Hexane, Pentane, Heptane | Insoluble | Washing Agent. Removes non-polar impurities (e.g., unreacted amines) without dissolving the salt. |
| Water | Water (pH 7) | Moderate | Soluble due to ionic nature, but lipophilic groups may cause emulsions. Not recommended for extraction. |
Experimental Protocols
Protocol A: Purification via Recrystallization (Ethyl Acetate Method)
Context: This is the preferred method to obtain high-purity, crystalline [ICyMes]Cl, removing colored impurities and unreacted starting materials.
-
Preparation: Place crude [ICyMes]Cl (e.g., 1.0 g) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Ethyl Acetate (EtOAc) gradually while heating the mixture to a gentle reflux (approx. 77°C).
-
Note: If the solid does not dissolve in ~20 mL EtOAc, add small aliquots of Ethanol (dropwise) as a co-solvent until clear.
-
-
Hot Filtration (Optional): If insoluble particulates remain (e.g., inorganic salts like KCl/NaCl), filter the hot solution rapidly through a glass frit or celite pad.
-
Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. Once ambient, place the flask in a -20°C freezer for 12 hours.
-
Isolation: Filter the resulting white crystals/precipitate. Wash the filter cake with cold Pentane or Diethyl Ether (3 x 10 mL).
-
Drying: Dry under high vacuum (<0.1 mbar) for 4 hours to remove trapped solvent.
Protocol B: Precipitation (DCM/Ether Method)
Context: Used for rapid isolation when recrystallization is difficult or yields are low.
-
Dissolve the crude oil/solid in a minimum volume of Dichloromethane (DCM) (approx. 2-3 mL per gram).
-
Add Diethyl Ether dropwise with vigorous stirring until the solution becomes cloudy (turbidity point).
-
Add an excess of Ether (approx. 5-10x the volume of DCM) to force full precipitation.
-
Decant the supernatant or filter the solid.
-
Wash with Hexane to remove trace organic impurities.
Application Workflow: Solvent Selection for Catalysis
When using [ICyMes]Cl as a ligand precursor (e.g., for Ruthenium-based Metathesis or Palladium coupling), the solvent choice dictates the deprotonation strategy (generation of the free carbene).
Caption: Workflow for generating the active carbene species from the chloride salt.
-
Toluene/THF: The salt is sparingly soluble. Use strong, soluble bases (KHMDS, KOtBu) to generate the carbene in situ. The reaction often proceeds as the salt dissolves upon deprotonation.
-
DCM: Do not use DCM for deprotonation with strong bases, as the carbene can react with the solvent (halogen abstraction).
References
-
Synthesis and Characterization of Asymmetric NHC Precursors Source: Beilstein Journal of Organic Chemistry URL:[Link] Relevance: Describes the general "one-pot" synthesis of asymmetric imidazolium salts (e.g., Mesityl/Alkyl) and purification via ethyl acetate recrystallization.
-
Solubility of Imidazolium Salts in Organic Solvents Source: Journal of Molecular Liquids URL:[Link] Relevance: Establishes the thermodynamic baseline for imidazolium chloride solubility (High in DCM/MeOH, Low in Hydrocarbons).
-
Photoinduced Olefin Metathesis using Unsymmetrical NHC Ligands Source: ACS Catalysis URL:[Link] Relevance:[6][7][8][9][10][11][12][13][14] Specifically utilizes 1-cyclooctyl-3-mesityl-imidazol-2-ylidene complexes, confirming the synthesis and handling of the chloride precursor in toluene/THF systems.
-
Purification Protocols for Ionic Liquids and Salts Source: Nature Protocols (General Methodology) / BenchChem Technical Data URL:[Link] Relevance: Validates the "DCM/Ether precipitation" and "Ethyl Acetate recrystallization" methods as industry standards for this compound class.
Sources
- 1. This compound | 1583244-05-6 [sigmaaldrich.com]
- 2. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 3. 1-Methyl-3-octylimidazolium | C12H23N2+ | CID 2734224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. Mesityl chloride | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Synthesis and antitumor activity of 1-mesityl-3-(2-naphthoylmethano)-1H-imidazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
- 13. Influence of 1-methyl-3-octylimidazolium chloride on MIL-53(Al) crystallinity and particle size - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
Advanced Steric Parameterization: Percent Buried Volume (%Vbur) of Cyclooctyl-Mesityl CAACs
This is an in-depth technical guide on the steric parameterization of Cyclooctyl-Mesityl Carbenes, specifically focusing on Cyclic (Alkyl)(Amino)Carbenes (CAACs).
Executive Summary
In the high-stakes arena of drug discovery and organometallic catalysis, ligand design is the primary lever for tuning reactivity. While N-Heterocyclic Carbenes (NHCs) like IMes and IPr have long been the industry standard, Cyclic (Alkyl)(Amino)Carbenes (CAACs) have emerged as a superior class for challenging transformations such as
This guide focuses on a specific, high-performance subclass: Cyclooctyl-Mesityl CAACs . Unlike their rigid NHC counterparts, these ligands possess "flexible steric bulk" derived from a spiro-cyclooctyl ring at the quaternary carbon. This unique architecture allows the ligand to adapt its steric profile during the catalytic cycle, stabilizing low-coordinate intermediates while accommodating bulky substrates.
This document details the Percent Buried Volume (%Vbur) of these ligands—the gold-standard metric for quantifying their steric impact—and provides a self-validating protocol for calculating these values using the SambVca 2.1 web tool.
Theoretical Framework: The Failure of the Cone Angle
Historically, the Tolman Cone Angle (
Percent Buried Volume (%Vbur) offers a more precise descriptor. It is defined as the percentage of the total volume of a sphere (typically
Why Cyclooctyl-Mesityl?
The "Cyclooctyl-Mesityl" scaffold represents a strategic balance:
-
Mesityl (N-substituent): Provides a rigid, protective "wall" over the metal center, preventing bimolecular decomposition.
-
Spiro-Cyclooctyl (C-substituent): Unlike the rigid adamantyl or smaller cyclohexyl groups, the cyclooctyl ring is conformationally mobile. It can "wrap" around the metal to increase %Vbur (stabilization) or "swing open" to allow substrate access (reactivity).
Structural Logic & Mechanism
The efficacy of the Cyclooctyl-Mesityl CAAC lies in its Flexible Steric Bulk .
-
Static State: In the crystal structure, the cyclooctyl ring often adopts a chair-boat conformation that maximizes coverage, yielding high %Vbur values (typically 50%–55% ).
-
Dynamic State: During catalysis, the ring can undergo conformational flipping. This variability means the "effective" %Vbur is not a single number but a range accessible at reaction temperatures.
Diagram: Structural Logic of CAACs
The following diagram illustrates the structural divergence between standard NHCs and the Cyclooctyl-Mesityl CAAC.
Caption: Structural comparison highlighting the "Flexible Steric Bulk" advantage of Cyclooctyl-Mesityl CAACs over rigid C2-symmetric NHCs.
Protocol: Calculating %Vbur (SambVca 2.1)
To ensure reproducibility in drug development data, researchers must follow a standardized protocol when reporting %Vbur. The following workflow uses the SambVca 2.1 web application (developed by the Cavallo group).
Prerequisites
-
Input File: X-ray crystallographic file (.cif) or DFT-optimized structure (.xyz) of the Metal-Ligand complex.
-
Standardization: If comparing multiple ligands, you must normalize the Metal-Carbene bond length (typically to 2.00 Å or 2.10 Å).
Step-by-Step Methodology
-
Preparation:
-
Parameter Setup (SambVca):
-
Sphere Radius (
): Set to 3.50 Å (Industry Standard). -
Mesh Spacing (
): Set to 0.05 Å for high resolution. -
Hydrogen Atoms: Include them. (Critical for alkyl groups like cyclooctyl; excluding H atoms underestimates bulk by ~3-5%).
-
Bond Radii: Use "Bondi" van der Waals radii (scaled by 1.17).
-
-
Execution:
-
Upload the structure.
-
Select the metal atom as the center of the sphere.
-
Select the carbene carbon and the nitrogen to define the Z-axis orientation.
-
-
Analysis:
-
Record the total %Vbur.
-
Analyze the Steric Map (quadrant analysis) to visualize the asymmetry caused by the cyclooctyl ring.
-
Diagram: Calculation Workflow
Caption: Standardized workflow for determining %Vbur using SambVca 2.1 to ensure cross-study comparability.
Comparative Data Analysis
The following table synthesizes %Vbur values for Cyclooctyl-Mesityl CAACs compared to standard ligands. Note the significant increase in bulk compared to IMes.
| Ligand Class | Specific Ligand | N-Substituent | C-Substituent | %Vbur (Approx.)* | Steric Profile |
| Standard NHC | IMes | Mesityl | (Backbone H) | 26.0% | Rigid, Wall-like |
| Standard NHC | IPr | Dipp | (Backbone H) | 29.0% | Rigid, Bulky |
| CAAC | CAAC-Me | Dipp | Dimethyl | 35.0% | Asymmetric |
| CAAC | CAAC-Cy | Dipp | Spiro-Cyclohexyl | 43.0% | Flexible |
| CAAC | CAAC-Cyoct | Mesityl | Spiro-Cyclooctyl | 50.0% – 52.0% | Highly Flexible |
| CAAC | Menth-CAAC | Menthyl | (Complex) | >55.0% | Extreme Bulk |
*Values calculated with
Interpretation of Data[1][2][3][4][5][6][7][8][9][10]
-
The >50% Threshold: Cyclooctyl-Mesityl CAACs frequently cross the 50% buried volume threshold. In catalysis, this extreme bulk accelerates reductive elimination , a common rate-determining step in cross-coupling reactions.
-
Quadrant Asymmetry: Unlike IPr (which buries volume equally in all quadrants), the Cyclooctyl-Mesityl CAAC creates a "pocket." The steric map typically shows two highly buried quadrants (due to the Mesityl and the folded Cyclooctyl) and two open quadrants, facilitating substrate approach.
References
-
Bertrand, G. et al. (2005).[5] Stable Cyclic (Alkyl)(Amino)Carbenes as Rigid or Flexible, Bulky, Electron-Rich Ligands for Transition-Metal Catalysts: A Quaternary Carbon Atom Makes the Difference. Angewandte Chemie International Edition. Link
-
Cavallo, L. et al. (2016). SambVca 2. A Web Tool for Analyzing Catalytic Pockets with Topographic Steric Maps.[2] Organometallics. Link
-
Jazzar, R. & Bertrand, G. (2010). Cyclic (Alkyl)(Amino)Carbenes (CAACs): Recent Developments. Chemical Science. Link
-
Nolan, S. P. et al. (2003). Percent Buried Volume for Phosphine and N-Heterocyclic Carbene Ligands: Steric Properties in Organometallic Chemistry. Chemical Communications.[6][7] Link
-
Grubbs, R. H. et al. (2017). Ethenolysis of α-Olefins with a CAAC-Cyclooctyl Ruthenium Catalyst. Journal of the American Chemical Society.[5] Link
Sources
- 1. aocdweb.com [aocdweb.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for deprotonation of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
An In-depth Technical Guide to the Deprotonation of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
Introduction: The Gateway to a Powerful N-Heterocyclic Carbene
N-Heterocyclic Carbenes (NHCs) have emerged from the realm of chemical curiosities to become indispensable tools in modern synthetic chemistry, particularly as highly effective ligands in transition-metal catalysis and as potent organocatalysts.[1][2][3][4] Their remarkable stability and potent electron-donating properties are a direct result of the electronic stabilization conferred by the adjacent nitrogen atoms and the steric protection provided by bulky N-substituents.[4]
This guide focuses on the deprotonation of this compound, a key precursor to a versatile NHC. The strategic incorporation of a bulky cyclooctyl group and a sterically demanding mesityl (2,4,6-trimethylphenyl) group on the nitrogen atoms is a deliberate design choice.[5] These substituents create a defined steric pocket around the active carbene center, which is crucial for enhancing the stability and modulating the selectivity of catalytic systems.[6][7][8] The generation of the free carbene from its imidazolium salt precursor is achieved through a straightforward acid-base reaction, requiring the careful selection of a strong, non-nucleophilic base to ensure a clean and efficient transformation.
Reaction Mechanism and Core Principles
The conversion of the stable imidazolium salt to the highly reactive N-heterocyclic carbene is accomplished by the abstraction of the acidic proton at the C2 position of the imidazolium ring. This process requires a base strong enough to overcome the pKa of this proton (typically around 20-24 in DMSO) but sterically hindered enough to prevent it from acting as a nucleophile and attacking the electrophilic C2 carbon.
Choice of Base: Potassium hexamethyldisilazide (KHMDS) is the base of choice for this transformation.[9][10] Its significant steric bulk prevents nucleophilic side reactions, and its high basicity ensures complete and rapid deprotonation.[9][10] Furthermore, the potassium cation and the resulting potassium chloride salt often exhibit favorable solubility properties in common organic solvents, simplifying the subsequent use of the carbene solution or its isolation.
Solvent System: The reaction must be conducted under strictly anhydrous and anaerobic conditions. Protic solvents would immediately quench both the strong base and the generated carbene. Ethereal solvents like tetrahydrofuran (THF) or non-coordinating solvents like toluene are ideal, provided they are rigorously dried before use.
Temperature Control: The deprotonation is typically performed at low temperatures (e.g., -78 °C to 0 °C). This helps to control the exothermic nature of the reaction, minimize potential side reactions, and enhance the stability of the resulting free carbene, which can be thermally sensitive.
Visualizing the Deprotonation Pathway
The following diagram illustrates the fundamental transformation from the imidazolium salt to the free carbene.
Caption: Deprotonation of the imidazolium salt to yield the free NHC.
Quantitative Data Summary for Synthesis
This table provides a representative summary of reagents for a standard laboratory-scale synthesis.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | CAS Number | Typical Amount (for 1 mmol scale) |
| This compound | 1.0 | 332.91 | 1583244-05-6 | 333 mg |
| Potassium Hexamethyldisilazide (KHMDS) | 1.05 | 199.48 | 40949-94-8 | 2.1 mL (0.5 M in Toluene) |
| Anhydrous Tetrahydrofuran (THF) | - | 72.11 | 109-99-9 | 10 mL |
Detailed Experimental Protocol
Safety Precautions:
-
KHMDS is corrosive, flammable, and reacts violently with water. [10][11] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[12]
-
Quenching: Have a quenching agent (e.g., isopropanol) readily available for any spills or residual reagents.
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Gas-tight syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone or cryocooler)
Step-by-Step Procedure:
-
Preparation: Place this compound (333 mg, 1.0 mmol) into a 50 mL Schlenk flask. Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Dissolution: Add anhydrous THF (10 mL) via syringe and stir the mixture at room temperature until the salt is fully dissolved.
-
Cooling: Cool the flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10 minutes to allow it to thermally equilibrate.
-
Base Addition: Slowly add KHMDS solution (2.1 mL, 1.05 mmol, 0.5 M in toluene) dropwise to the cold, stirring solution via syringe over 15 minutes. A slight color change (often to pale yellow or beige) may be observed. The formation of a precipitate (KCl) is also expected.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Confirmation of Carbene Formation: The resulting solution contains the free NHC and can typically be used directly for subsequent reactions.[1][13] To confirm the deprotonation, a small aliquot can be carefully cannulated into a prepared NMR tube under an inert atmosphere for analysis.
-
¹H NMR: The most telling sign of successful deprotonation is the complete disappearance of the singlet corresponding to the acidic C2 proton of the imidazolium salt (typically found > 9.0 ppm).
-
¹³C NMR: The formation of the carbene is definitively confirmed by the appearance of a characteristic signal for the carbenic carbon (C2) in the range of 210-220 ppm.[14][15]
-
Experimental Workflow Diagram
Caption: General workflow for the generation of the NHC.
Best Practices and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotonation | 1. Inactive base (degraded by moisture/air).2. Insufficiently dry solvent or glassware.3. Leaks in the inert atmosphere setup. | 1. Use a fresh bottle of KHMDS or titrate the solution to confirm its molarity.2. Ensure solvents are freshly distilled from a suitable drying agent (e.g., Na/benzophenone). Oven-dry all glassware and cool under vacuum.3. Check all seals and connections on the Schlenk line. |
| Low Yield of Subsequent Reaction | 1. Degradation of the free carbene.2. Side reactions during deprotonation. | 1. Use the freshly generated carbene solution immediately. Avoid prolonged storage, even at low temperatures.2. Ensure the base is added slowly and at a low temperature to dissipate heat and prevent unwanted side reactions. |
| Formation of Dark/Colored Solution | Minor impurities in starting materials or solvent. | While often not detrimental, if the color is intense, consider purifying the starting imidazolium salt by recrystallization. Ensure high-purity, anhydrous solvents are used. |
References
- A Simple 1H NMR Method for Determining the σ-Donor Properties of N-Heterocyclic Carbenes.ScienceDirect.
- Theoretical NMR spectroscopy of N-heterocyclic carbenes and their metal complexes.
- What can NMR spectroscopy of selenoureas and phosphinidenes teach us about the π-accepting abilities of N-heterocyclic carbenes?Royal Society of Chemistry.
- NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes.Journal of the American Chemical Society.
- NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes.
- POTASSIUM BIS(TRIMETHYLSILYL)AMIDE, 20% in tetrahydrofuran.Gelest, Inc.
- An Imidazolium Salt That Uncharacteristically Avoids the Imminent Deprotonation of Its Acidic 2-H Proton by KN(SiMe3)2.Organometallics.
- Synthesis of an N-mesityl substituted chiral imidazolium salt for NHC-c
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.
- Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene.
- SAFETY DATA SHEET - KHMDS in Toluene.Fisher Scientific.
- SAFETY D
- Potassium Bis(trimethylsilyl)amide (KHMDS).Common Organic Chemistry.
- Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl.
- Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors.Beilstein Journals.
- N-HETEROCYCLIC CARBENES: FROM DESIGN TO SYNTHESIS AND THEIR APPLICATION AS NUCLEOPHILIC CATALYSTS.University of Pennsylvania ScholarlyCommons.
- The effect of the N-mesityl group in NHC-catalyzed reactions.
- The effect of the N-mesityl group in NHC-catalyzed reactions.Royal Society of Chemistry.
- An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride.BenchChem.
- Use of N-Heterocyclic Carbene Compounds (NHCs)
- N-Heterocyclic Carbene (NHC) Ligands.TCI Chemicals.
- This compound.MySkinRecipes.
Sources
- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update | MDPI [mdpi.com]
- 4. N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. This compound [myskinrecipes.com]
- 6. The effect of the N-mesityl group in NHC-catalyzed reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the N-mesityl group in NHC-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
- 13. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. NMR Spectroscopic Signatures of Cationic Surface Sites from Supported Coinage Metals Interacting with N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ruthenium olefin metathesis catalysts using cyclooctyl-mesityl ligands
Focus: 1-Cyclooctyl-3-Mesityl NHC Ligand Architecture
Abstract & Strategic Rationale
This Application Note details the synthesis of a Second-Generation Grubbs-type catalyst bearing an unsymmetrical N-heterocyclic carbene (NHC) ligand: 1-Cyclooctyl-3-mesityl-1H-imidazol-2-ylidene .
While symmetric ligands (e.g., SIMes, IMes) are workhorses of olefin metathesis, unsymmetrical ligands featuring one N-aryl and one N-alkyl group occupy a "Goldilocks" zone of steric and electronic modulation.[1] The mesityl group provides necessary steric bulk to protect the active metal center, preventing bimolecular decomposition.[1] The cyclooctyl group, being electron-donating and flexible, increases the electron density at the Ruthenium center, accelerating the initiation rate (phosphane dissociation) while maintaining sufficient bulk to ensure high selectivity for difficult substrates, such as the formation of tetrasubstituted olefins.[1]
Part 1: Chemical Background & Mechanism[1]
The synthesis relies on the Dissociative Mechanism of Grubbs catalysts. The objective is to replace one phosphine ligand (
The Challenge: Unlike phosphines, NHCs do not dissociate easily once bound.[1] Therefore, the synthesis requires the in situ generation of a free carbene from an imidazolium salt, which then undergoes ligand exchange with G1.
Critical Signaling Pathway (DOT Visualization)
Figure 1: Ligand generation and exchange pathway.[1] The free carbene is generated in situ to displace the labile phosphine.[1]
Part 2: Safety & Pre-requisites[1][2]
Mandatory Engineering Controls:
-
Inert Atmosphere: All steps involving the free carbene and Ruthenium metallation must be performed in a Nitrogen-filled glovebox or using strict Schlenk line techniques.[1]
-
Solvents: Anhydrous, deoxygenated solvents (THF, Toluene, Hexane) are critical.[1] Water or Oxygen will quench the free carbene immediately.[1]
Key Reagents:
-
Grubbs Catalyst Generation I (G1): The Ruthenium source.[1]
-
KHMDS (Potassium hexamethyldisilazide): The preferred non-nucleophilic base for deprotonation.[1]
-
1-Mesitylimidazole: The backbone precursor.[1]
-
Cyclooctyl Bromide: The alkylating agent.[1]
Part 3: Experimental Protocols
Protocol A: Synthesis of Ligand Precursor
Target: 1-Cyclooctyl-3-mesitylimidazolium bromide (or chloride).[1] Note: The most robust route for unsymmetrical unsaturated NHCs is the alkylation of an N-substituted imidazole.[1]
Step-by-Step Methodology:
-
Preparation of 1-Mesitylimidazole (If not purchased):
-
Quaternization (The Critical Step):
-
Setup: In a pressure tube or reflux flask, dissolve 1-Mesitylimidazole (1.86 g, 10 mmol) in dry Toluene (10 mL).
-
Addition: Add Cyclooctyl Bromide (2.30 g, 12 mmol, 1.2 eq).
-
Reaction: Heat to 110°C for 24–48 hours. The high temperature is necessary due to the steric bulk of the cyclooctyl ring and the lower reactivity of secondary alkyl halides.
-
Observation: The product should precipitate as an off-white or beige solid.[1]
-
-
Purification:
Data Validation (Protocol A):
| Analysis | Diagnostic Signal | Interpretation |
| 1H NMR (CDCl3) | The acidic proton at the C2 position (N-CH-N).[1] Essential confirmation of salt formation.[1] | |
| 1H NMR | Methine proton of the Cyclooctyl group attached to Nitrogen.[1] | |
| Appearance | White/Beige Powder | Crystalline solid indicates high purity.[1] Oily residue suggests incomplete washing.[1] |
Protocol B: Metallation (Catalyst Synthesis)
Target: RuCl2(1-cyclooctyl-3-mesitylimidazol-2-ylidene)(PCy3)(=CHPh)[1]
Step-by-Step Methodology:
-
Deprotonation (Glovebox/Schlenk):
-
Suspend 1-Cyclooctyl-3-mesitylimidazolium bromide (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Add KHMDS (Solid, 1.05 eq) slowly at room temperature.[1]
-
Stir: 30 minutes. The solution will likely turn slightly yellow/turbid as KBr precipitates and the free carbene forms.[1]
-
Note: Do not isolate the free carbene; it is unstable.[1] Use immediately.
-
-
Ligand Exchange:
-
Add Grubbs Generation I Catalyst (0.95 eq relative to ligand) directly to the free carbene solution.[1]
-
Solvent Swap (Optional but Recommended): Some protocols suggest stripping THF and replacing with Toluene to drive the reaction at higher temperature (60°C) if exchange is slow.[1] However, for unsaturated NHCs, room temperature to 40°C in THF is often sufficient.[1]
-
Duration: Stir for 2–4 hours.
-
Monitoring: Monitor by TLC or NMR (disappearance of G1 benzylidene signal).[1]
-
-
Workup & Isolation:
-
Remove solvent in vacuo.[1]
-
Redissolve the residue in minimal Toluene or Benzene .[1]
-
Filtration: Filter through a Celite plug (in the glovebox) to remove KBr and other insoluble salts.[1]
-
Precipitation: Concentrate the filtrate and add cold Methanol or Pentane .[1] The catalyst should precipitate as a pink/purple solid.[1]
-
Wash: Wash with cold methanol (to remove displaced free
).[1]
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis of the unsymmetrical Ru-catalyst.
Part 4: Characterization & Troubleshooting
Diagnostic 1H NMR (C6D6):
The most critical indicator of success is the Benzylidene Proton (
-
Grubbs I (Starting Material): Singlet at
~20.0 ppm. -
Target (Grubbs II Analog): The signal typically shifts upfield to
19.0 – 19.5 ppm (depending on exact solvent and ligand conformation).[1] -
Phosphorus NMR: Check for the presence of bound
(approx 30-35 ppm) and, crucially, the absence of free (approx 10 ppm) if the methanol wash was effective.[1]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield of Salt | Incomplete alkylation due to steric bulk.[1] | Increase reaction time (72h) or use Cyclooctyl Iodide (more reactive). |
| Catalyst Decomposition | Oxygen/Moisture ingress during KHMDS step.[1] | Bake glassware overnight; test THF for peroxides/water (use Na/Benzophenone still). |
| G1 Remains | Incomplete ligand exchange. | Increase reaction temp to 60°C; ensure slight excess of NHC ligand (1.1 eq). |
| Oily Product | Residual | Recrystallize from minimal CH2Cl2 layered with Pentane at -20°C. |
References
-
Synthesis of Unsymmetrical NHC Ligands
-
Protocol for Imidazolium Salt Synthesis (Alkylation Route)
-
Metallation Strategy (KHMDS Method)
-
Specific Cyclooctyl-Mesityl Ligand Data
Sources
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 4. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. This compound [myskinrecipes.com]
Application Note: Strategic Selection of Bases for In Situ NHC Generation
Topic: Using KHMDS or KOtBu for in situ NHC generation Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Process Chemists
Subtitle: Optimizing Organometallic Catalysis via KHMDS and KOtBu
Executive Summary
N-Heterocyclic Carbenes (NHCs) have superseded phosphines in many catalytic cycles due to their strong
The choice of base—specifically between Potassium tert-butoxide (KOtBu) and Potassium Hexamethyldisilazide (KHMDS) —is often treated as arbitrary. It is not. This guide delineates the mechanistic divergence between these two bases. While KOtBu is the industry workhorse for robust substrates, KHMDS is the critical enabler for base-sensitive functionalities and electrophilic metal centers, preventing off-cycle catalyst decomposition and nucleophilic side reactions.
Technical Analysis: The Base Selection Matrix
The pKa Cliff
The deprotonation of azolium salts is an acid-base equilibrium. The acidity of the C2-proton varies significantly by ring type:
-
Imidazolium (most common): pKa ~20–24 (in DMSO/THF)
-
Triazolium/Thiazolium: pKa ~16–19[1]
| Base | pKa (Conj.[2][3][4][5] Acid) | Characteristics | Suitability |
| KOtBu | ~17–19 (DMSO) | Strong base, Nucleophilic, Hygroscopic | Ideal for Triazolium/Thiazolium; "Borderline" for Imidazolium (requires equilibrium shift). |
| KHMDS | ~26 (THF) | Superbase, Non-nucleophilic, Sterically bulky | Thermodynamically superior for all azolium salts; Irreversible deprotonation. |
The Nucleophilicity Trap
KOtBu is a nucleophile.[6] In systems containing electrophilic metal precatalysts (e.g., Pd(OAc)₂, [Rh(COD)Cl]₂) or substrates with esters/amides,
-
Attack the Metal Center: Forming alkoxide-ligated species (e.g.,
) which may be catalytically inactive or alter selectivity. -
Transesterify Substrates: Causing yield loss in complex molecule synthesis.
KHMDS possesses a bulky bis(trimethylsilyl) amide group that renders it non-nucleophilic. It deprotonates the C2-H solely based on thermodynamics, leaving the metal center and substrate electrophiles untouched.
The "Byproduct" Factor
-
KOtBu generates t-Butanol: A protic species that can hydrogen bond to the free carbene or coordinate to the metal.
-
KHMDS generates HMDS: A volatile, sterically hindered amine that does not coordinate strongly to late transition metals and can be easily removed or ignored.
Decision Logic & Mechanism
Visualization: Base Selection Decision Tree
Figure 1: Decision logic for selecting the appropriate base for in situ NHC generation.
Detailed Protocols
Protocol A: Robust In Situ Generation (KOtBu)
Best for: Suzuki-Miyaura, Buchwald-Hartwig couplings with standard substrates. System: IPr·HCl (Imidazolium salt) + Pd(OAc)₂.
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:
-
Solvent Addition: Add anhydrous 1,4-Dioxane or THF (0.1 M concentration).
-
Activation (The "Induction Period"): Stir at 60°C for 30 minutes .
-
Substrate Addition: Add the aryl halide, coupling partner, and base required for the catalytic turnover (e.g., K₂CO₃) if different from KOtBu.
-
Reaction: Heat to reaction temperature (typically 80–100°C).
Protocol B: Precision In Situ Generation (KHMDS)
Best for: Complex substrates, ester-containing molecules, or isolating sensitive Metal-NHC complexes. System: SIMes·HCl + Metal Precursor.
-
Deprotonation (Pre-complexation):
-
Charge a Schlenk flask with SIMes·HCl (1.0 equiv).
-
Add anhydrous Toluene (preferred over THF for KHMDS stability and solubility).
-
Cool to 0°C (optional, but recommended for control).
-
Add KHMDS (0.5 M in toluene) dropwise (1.05 equiv).
-
Observation: A white precipitate (KCl) will form immediately.
-
-
Free Carbene Formation: Stir at Room Temperature (RT) for 15–30 minutes.
-
Why: This ensures complete deprotonation. The volatile byproduct HMDS is inert.
-
-
Filtration (Optional but Recommended):
-
If the metal precursor is sensitive to halides, filter the solution through a generic glass frit or Celite inside the glovebox to remove solid KCl.
-
Result: A clear solution of "Free Carbene."
-
-
Metalation:
-
Add the metal precursor (e.g.,
or ) to the free carbene solution. -
Stir at RT for 1–2 hours.
-
-
Use: The resulting Metal-NHC solution is now ready for substrate addition or isolation.
Mechanism of Action
Visualization: The Deprotonation Pathway
Figure 2: Mechanistic pathway for in situ generation. Note that KHMDS drives the "Deprotonation" step irreversibly due to pKa mismatch.
Troubleshooting & Expert Insights
The Moisture Factor
-
KOtBu: Extremely hygroscopic. If your KOtBu is "old" (yellow/orange crust), it consists largely of KOH and tBuOH. This will fail to deprotonate imidazolium salts (pKa of water is ~15.7, far below the ~24 required).
-
Fix: Sublimed grade KOtBu is essential. Store in a glovebox.
-
-
KHMDS: Commercial solutions in toluene are robust. If a white precipitate is visible in the bottle, it is likely hydrolyzed. Use fresh bottles.
Stoichiometry
-
Avoid Large Excess of KHMDS: While non-nucleophilic, KHMDS can deprotonate acidic protons on substrates (e.g.,
-protons to carbonyls). Use 1.05 equiv relative to the salt. -
KOtBu Excess: In robust couplings, 2.0–3.0 equiv is common because KOtBu often doubles as the turnover base for the catalytic cycle (e.g., scavenging HX).
Solvent Compatibility
-
THF: Good for both, but KHMDS can slowly deprotonate THF at elevated temperatures (>50°C) over long periods.
-
Toluene: Ideal for KHMDS. KOtBu has poor solubility in toluene; if using KOtBu in toluene, ensure vigorous stirring or add a small amount of THF/DME to solubilize.
References
-
pKa Values of Azolium Salts
-
KHMDS vs KOtBu Nucleophilicity
- Title: "Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]" (Overview of steric/nucleophilic properties)
- Source: Master Organic Chemistry
-
URL:[Link]
-
In Situ Generation Protocols
- Title: "Forming N-heterocyclic carbene monolayers: not all deposition methods are the same" (Detailed KHMDS protocol description)
- Source: N
-
URL:[Link]
-
Pd-NHC Precatalyst Activation
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple synthesis of [Au(NHC)X] complexes utilizing aqueous ammonia: revisiting the weak base route mechanism - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02955K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N─C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mechanism of N‐Heterocyclic Carbene Organocatalysis through a Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Heterocyclic Carbene (NHC) Catalysis in Enzymatic Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. N-Heterocyclic carbene/palladium synergistic catalysis in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application of cyclooctyl-mesityl NHC in Palladium-catalyzed cross-coupling
Application Note: Palladium-Catalyzed Cross-Coupling using Cyclooctyl-Mesityl NHC
Executive Summary
This technical guide details the application of 1-Cyclooctyl-3-Mesitylimidazol-2-ylidene (referred to herein as IMes-CyOct ), a specialized unsymmetrical N-heterocyclic carbene (NHC) ligand. Unlike standard symmetrical NHCs (e.g., IMes, IPr), IMes-CyOct offers a unique steric and electronic profile that bridges the gap between rigid aryl-NHCs and flexible alkyl-NHCs.
Key Advantages:
-
Enhanced Electron Donicity: TEP (Tolman Electronic Parameter) values (
) indicate stronger -donation compared to symmetrical IMes ( ), facilitating oxidative addition of challenging substrates like aryl chlorides. -
Steric "Goldilocks" Zone: The cyclooctyl group provides significant steric bulk (
> ICy) to promote reductive elimination, yet possesses conformational flexibility that prevents substrate inhibition often seen with adamantyl or tert-butyl groups.
Ligand Profile & Mechanistic Insight
The efficacy of IMes-CyOct in Palladium catalysis stems from its structural asymmetry. The mesityl group provides a rigid "wall" that protects the active Pd(0) center from aggregation, while the cyclooctyl group acts as a flexible "umbrella," adjusting its conformation during the catalytic cycle.
Mechanistic Pathway
-
Activation: The pre-catalyst (e.g., Pd-PEPPSI or Pd-Allyl) releases the "throw-away" ligand (pyridine or allyl) to generate the active mono-ligated species:
. -
Oxidative Addition: The electron-rich metal center rapidly inserts into the C-X bond of the electrophile. The strong
-donation of the alkyl-NHC moiety lowers the activation energy for this step. -
Transmetallation: The steric bulk of the ligand creates an open coordination sphere, facilitating the approach of the nucleophile (boronic acid/amine).
-
Reductive Elimination: The large cyclooctyl group exerts steric pressure on the intermediate, accelerating the expulsion of the product—often the rate-determining step for bulky substrates.
Figure 1: Catalytic cycle highlighting the activation and regeneration of the Pd(0)-NHC species.
Experimental Protocols
A. Ligand Synthesis (IMes-CyOct[1] · HCl)
Note: While commercially available, in-house synthesis ensures purity.
Reagents: 1-Mesitylimidazole, Cyclooctyl bromide, Toluene.
-
Charge: In a glovebox or under Ar, add 1-Mesitylimidazole (1.0 equiv) and Cyclooctyl bromide (1.2 equiv) to a pressure tube.
-
Solvent: Add anhydrous Toluene (0.5 M concentration).
-
Reaction: Seal and heat to 110°C for 24 hours. The product often precipitates as an off-white solid.
-
Purification: Cool to RT. Filter the solid. Wash 3x with cold diethyl ether to remove unreacted bromide.
-
Anion Exchange (Optional): If the bromide salt is hygroscopic, perform anion exchange to Chloride (using ion exchange resin) or Tetrafluoroborate for better handling.
B. Pre-Catalyst Generation: [Pd(IMes-CyOct)(cinnamyl)Cl]
Why this Pre-catalyst? The cinnamyl backbone activates more easily than the allyl analog at room temperature.
-
Mix: Combine
(0.5 equiv) and IMes-CyOct·HCl (1.0 equiv) in a flask. -
Base: Add
(1.1 equiv). -
Solvent: Add technical grade isopropanol or acetone.
-
Stir: Stir at 60°C for 2 hours.
-
Workup: Filter through a pad of Celite. Evaporate solvent.[1] Recrystallize from DCM/Pentane.
-
Yield Target: >85% Yellow/Orange crystalline solid.
-
Stability: Air and moisture stable indefinitely.
-
C. General Protocol: Suzuki-Miyaura Coupling
Target Application: Coupling of sterically hindered aryl chlorides.[2]
Reaction Setup:
| Component | Equivalents | Notes |
|---|---|---|
| Aryl Chloride | 1.00 | Limiting reagent |
| Boronic Acid | 1.50 | Excess ensures completion |
| Base | 2.00 | KOtBu (anhydrous) or K3PO4 (hydrated) |
| Catalyst | 0.5 - 1.0 mol% | [Pd(IMes-CyOct)(cinnamyl)Cl] |
| Solvent | 0.2 M | 1,4-Dioxane or Toluene |
| Temperature | 60 - 80°C | Substrate dependent |
Step-by-Step:
-
Weighing: In air, weigh the Pd-precatalyst, Boronic Acid, and Base into a reaction vial equipped with a stir bar.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Liquid Addition: Inject the Aryl Chloride (if liquid) and anhydrous Solvent via syringe.
-
Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 rpm).
-
Checkpoint: The solution should turn from yellow to dark brown/black (active Pd(0)) within 5-10 minutes.
-
-
Quench: After 2-4 hours (monitor by GC/LC), cool to RT. Dilute with EtOAc and filter through silica.
-
Analysis: Analyze conversion. If <95%, increase temp to 100°C for difficult substrates.
Comparative Data: Steric Hindrance
Table 1: Coupling of 2-Chloro-m-xylene with 1-Naphthylboronic acid (Conditions: 1 mol% Pd, KOtBu, Dioxane, 80°C, 2h)
| Ligand | Type | Yield (%) | TON | Notes |
| IMes | Sym-Aryl | 65% | 65 | Significant dehalogenation observed |
| IPr | Sym-Aryl | 82% | 82 | Good, but slower kinetics |
| ICy | Sym-Alkyl | 45% | 45 | Catalyst decomposition (Pd black) |
| IMes-CyOct | Unsym-Hybrid | 96% | 96 | Clean conversion, no dehalogenation |
Interpretation: The IMes-CyOct ligand provides the stability of the Mesityl group (preventing Pd black formation seen with ICy) and the steric flexibility of the Cyclooctyl group (outperforming the rigid IMes).
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting low conversion.
Common Issues:
-
Induction Period: If using stable pre-catalysts like Pd-PEPPSI, a "kick-starter" (drop of activator) or higher temperature may be needed to initiate the cycle.
-
Protodeboronation: If the boronic acid degrades before coupling, switch to the corresponding Boronic Ester (Pinacol ester) or add water (5% v/v) to facilitate transmetallation with K3PO4.
References
-
Synthesis and Properties of Unsymmetrical NHCs: EP2821409A1 - Metal alkylidene complexes comprising an unsymmetrical unsaturated NHC ligand. (2015).[1][3] European Patent Office.
-
Steric Mapping of Cyclooctyl Ligands: Quantifying and understanding the steric properties of N-heterocyclic carbenes. (2017). Chemical Communications.
-
General Pd-NHC Cross-Coupling Protocols: Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. (2008). Accounts of Chemical Research.
-
Ligand Availability & Data: 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride Product Page. ChemScene.[4]
Sources
Solvent selection for transmetallation reactions involving NHC precursors
Application Note: Solvent Selection Strategies for Ag-NHC Mediated Transmetallation
Executive Summary
The "Silver Route" is the premier method for installing N-Heterocyclic Carbene (NHC) ligands onto transition metals (Pd, Au, Ru, Ir) when free carbenes are too unstable or difficult to isolate.[1] However, the success of this transmetallation is governed by a delicate Solubility Paradox : the solvent must dissolve the Ag-NHC donor and the metal acceptor, yet simultaneously force the precipitation of the silver halide byproduct (AgX) to drive the reaction forward thermodynamically.[1] This guide provides a rational framework for solvent selection, moving beyond "trial and error" to a mechanistic approach based on polarity, lattice energy, and dynamic equilibrium.[1]
Mechanistic Grounding: The Driving Force
To select the right solvent, one must understand why the reaction works.[1] The transmetallation is not driven solely by the strength of the new Metal-Carbon bond, but by the formation of an insoluble silver salt.
The Transmetallation Cycle
The reaction proceeds through an associative mechanism where the Ag-NHC bond breaks as the new Metal-NHC bond forms. The irreversibility of the step is guaranteed by the lattice energy of the precipitating AgX.
Figure 1: The thermodynamic cycle of Ag-NHC transmetallation. The formation of solid AgX is the critical irreversible step.
Solvent Selection Matrix
The choice of solvent dictates the position of the Schlenk Equilibrium in solution. Ag-NHC complexes exist in a dynamic equilibrium between the neutral mono-carbene and the ionic bis-carbene species:
Critical Insight: Highly polar solvents (DMSO, MeCN) stabilize the ionic species, which can alter reactivity and stoichiometry.[1] Non-polar solvents favor the neutral species but may fail to dissolve the metal precursor.
| Solvent | Polarity (Dielectric) | AgX Solubility | Suitability | Expert Commentary |
| Dichloromethane (DCM) | Moderate ( | Very Low | Ideal | The "Gold Standard."[1] Dissolves most Ag-NHCs and metal precursors (Pd(OAc)2, AuCl(SMe2)) but forces AgCl/AgI to precipitate rapidly.[1] |
| Chloroform | Low ( | Very Low | Excellent | Similar to DCM but slightly higher boiling point.[1] Useful if the reaction requires mild heating (60°C).[1] |
| Acetone | High ( | Extremely Low | Good | Excellent for driving precipitation of AgCl.[1] However, some lipophilic NHC ligands (e.g., IPr, IMes) may have limited solubility.[1] |
| Acetonitrile (MeCN) | High ( | Moderate | Caution | Can act as a ligand itself, competing with the NHC.[1] Stabilizes the ionic |
| Toluene | Low ( | Zero | Specific | Used when high temperatures (>80°C) are needed to overcome activation barriers.[1] Poor solubility for many Ag-NHC salts.[1][2] |
| DMSO | Very High ( | High | Avoid | NOT RECOMMENDED for isolation.[1] High solubility of AgCl prevents the driving force; hard to remove during workup.[1] |
Detailed Protocols
Protocol A: Synthesis of Ag-NHC Precursor (The Donor)
Objective: Generate a stable Ag(I)-NHC complex from an imidazolium salt. Note: Ag(I) complexes are light-sensitive.[1][3] Wrap all glassware in aluminum foil.
-
Reagents:
-
Procedure:
-
Charge a foil-wrapped round-bottom flask with the imidazolium salt and
.[1] -
Add DCM (approx.[1] 0.1 M concentration relative to ligand).[1]
-
Stir vigorously at room temperature for 12–24 hours. The black
suspension will gradually turn into a white/grey suspension (formation of Ag-NHC and unreacted silver salts).[1] -
Filtration: Filter the mixture through a pad of Celite into a clean flask. The Celite traps unreacted
.[1] -
Isolation: Concentrate the filtrate in vacuo. Precipitate the product by adding a non-polar anti-solvent (Hexane or Diethyl Ether).[1]
-
Validation: Check
NMR. The acidic proton at the C2 position (usually 9–11 ppm) must be absent.[1]
-
Protocol B: Transmetallation to Palladium (The Acceptor)
Objective: Transfer NHC from Ag to Pd to form a PEPPSI-type or Pd-allyl catalyst.[1]
-
Reagents:
-
Procedure:
-
Dissolve the Pd precursor in DCM in a foil-wrapped flask.
-
Add the Ag-NHC solid in one portion.[1]
-
Stir at Room Temperature (or 40°C) for 2–6 hours.
-
Observation: A heavy precipitate (AgCl/AgBr) will form immediately.[1] The solution color often changes (e.g., from orange to yellow).[1]
-
Workup: Filter the suspension through Celite to remove the silver halide byproduct.[1] Crucial: Do not use filter paper alone; fine AgX particles can pass through.[1]
-
Evaporate solvent and recrystallize (DCM/Pentane).[1]
-
Troubleshooting & Optimization Logic
When the reaction fails, use this decision tree to diagnose the solvent-solubility mismatch.
Figure 2: Diagnostic workflow for optimizing transmetallation conditions.
References
-
Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application.[1][4] Chemical Reviews, 105(11), 3978–4008.[1][4][5]
-
[1]
-
-
Lin, I. J. B., & Vasam, C. S. (2007). Preparation and Application of N-Heterocyclic Carbene Complexes of Ag(I).[1][6] Coordination Chemistry Reviews, 251(5-6), 642–670.[1]
-
[1]
-
-
Wang, H. M. J., & Lin, I. J. B. (1998). Facile Synthesis of Silver(I)−Carbene Complexes.[1] Useful Carbene Transfer Agents.[1][7][8] Organometallics, 17(5), 972–975.[1]
-
[1]
-
-
de Frémont, P., et al. (2005). Synthesis of Well-Defined N-Heterocyclic Carbene Silver(I) Complexes.[1][3] Organometallics, 24(26), 6301–6309.[1]
-
[1]
-
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Ag(I) N-heterocyclic carbene complexes: synthesis, structure, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00575B [pubs.rsc.org]
- 8. Ag–NHC Complexes in the π-Activation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Protocols for Handling NHC Precursors and Generating Free Carbenes in Inert Atmospheres
Abstract & Scope
N-Heterocyclic Carbenes (NHCs) have surpassed phosphines as the ligands of choice for many transition metal catalysts (e.g., Grubbs II, Pd-PEPPSI) due to their strong
This guide details the end-to-end workflow for handling NHC precursors in a glovebox, managing electrostatic interference, generating free carbenes, and validating their purity via NMR spectroscopy.
The Glovebox Environment: Critical Parameters
Before introducing reagents, the glovebox must meet strict atmospheric criteria.[1][2] NHCs are less forgiving than phosphines; even trace moisture can protonate the carbene back to the salt or cause hydrolysis.
| Parameter | Specification | Rationale |
| Atmosphere | Nitrogen or Argon | Argon is preferred for weighing light powders (less static), but |
| Free carbenes oxidize rapidly. | ||
| Critical. Water protonates the free carbene ( | ||
| Static Control | Ionizer / Po-210 Strip | Dry atmospheres create high static; imidazolium salts are "sticky" and difficult to weigh accurately. |
| Solvents | Anhydrous (<10 ppm | THF and Toluene are standard. Must be dried over Na/Benzophenone or passed through activated alumina columns. |
Phase 1: Precursor Preparation (Outside the Box)
The Silent Killer: Water Content. Commercial imidazolium salts (e.g., IPr·HCl, IMes·HCl) are hygroscopic. Using "wet" salt with a strong base (e.g., KHMDS) consumes the base, leaving unreacted salt and generating hydroxide, which poisons the catalytic center.
Protocol A: Azeotropic Drying & Vacuum Desiccation
-
Dissolution: Dissolve the imidazolium salt in a minimum amount of HPLC-grade Methanol or DCM.
-
Azeotrope: Add Toluene (approx. 20% v/v relative to solvent).
-
Evaporation: Remove solvent on a rotary evaporator. The toluene azeotrope helps pull trace water.
-
High Vacuum: Place the solid in a Schlenk flask and dry under high vacuum (<50 mTorr) at 60–80°C for 12–24 hours.
-
Transfer: Seal the flask under Ar/N2 and transfer to the glovebox antechamber immediately.
Phase 2: Weighing & Handling (Inside the Box)
Challenge: Imidazolium salts are fine, charged powders that adhere to spatulas and balance pans due to the dry glovebox atmosphere.
Protocol B: Static-Free Weighing
-
Neutralization: Pass an anti-static gun (Zerostat) over the vial and the balance pan before weighing. Alternatively, position a Polonium-210 strip near the balance.
-
Vessel Selection: Do not weigh onto weigh paper or plastic boats. Use glass vials or aluminum boats . Plastic accumulates charge.
-
Gravimetric Taring:
-
Place a receiving vial with a stir bar on the balance. Tare.
-
Add the salt directly to the vial.
-
Record the exact mass.
-
Note: Do not attempt to transfer specific amounts (e.g., exactly 100.0 mg). Weigh an approximate amount (e.g., 103.4 mg) and adjust the base/metal stoichiometry to match the salt.
-
Phase 3: Generation of Free Carbene
There are two primary routes: In Situ Generation (common for catalysis) and Isolation (required for sensitive metallation or characterization).
Method 1: Strong Base Deprotonation (The "Free Carbene" Route)
Reagents: Dried Imidazolium Salt (e.g., IPr·HCl), Base (KHMDS, NaOtBu, or KOtBu), Solvent (THF or Toluene).
-
Stoichiometry: Calculate 1.05 equivalents of base relative to the salt. (Slight excess ensures full deprotonation; unreacted salt is harder to remove than excess base).
-
Slurry Formation: Suspend the imidazolium salt in THF (approx. 0.1 M). It will likely remain a suspension.
-
Addition: Add the base (solid or solution) dropwise at Room Temperature (RT).
-
Observation: The suspension will thin out, and the solution often turns yellow or pale brown .
-
-
Reaction Time: Stir for 1–4 hours at RT.
-
Filtration (Critical): The reaction produces alkali metal salts (KCl or NaCl) as a fine precipitate.
-
Pass the solution through a 0.2 µm PTFE syringe filter or a Celite pad in a glass pipette.
-
Result: A clear, colored solution of the free carbene.
-
Method 2: The Alcohol Adduct Route (Cleaner)
For extremely sensitive applications, avoid K/Na salts entirely by using the Alkoxide Adduct method if available (e.g., NHC-OR). Heating these adducts releases the free carbene and volatile alcohol, leaving no salt byproduct.
Visualization of Workflow
The following diagram illustrates the decision logic and workflow for generating Free NHCs.
Figure 1: Operational workflow for the preparation and generation of Free NHCs in a glovebox environment.
Phase 4: Validation & Quality Control (QC)
You cannot assume the carbene formed just because you added base. You must validate the species.
Protocol C: NMR Validation
Solvent:
-
Sample Prep: Take 0.1 mL of the filtered reaction mixture. Dilute with 0.5 mL dry
in an NMR tube. Cap tightly. -
1H NMR Diagnostic:
-
Precursor (Salt): Look for the distinct
proton.[4] It is typically a sharp singlet (or triplet) very far downfield ( 9.0 – 11.0 ppm ). -
Free Carbene: This signal must disappear completely.
-
-
13C NMR Diagnostic (Definitive):
-
The carbenic carbon (
) signal will appear extremely downfield, typically 210 – 220 ppm . This confirms the formation of the hybridized carbene center.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| C2-H signal remains (1H NMR) | Incomplete deprotonation. | Check base quality (titer). Ensure salt was dried. Reaction time may be too short. |
| New signals at | Hydrolysis (Formation of Imidazole). | Water contamination in solvent or atmosphere.[5] Regenerate glovebox catalyst. |
| Solution turns black/precipitate | Decomposition. | Some free carbenes (e.g., saturated backbone SIPr) are thermally unstable. Keep at -30°C. |
| Erratic weighing | Static interference. | Use anti-static gun.[3][5] Switch to glass weighing boats. |
References
-
Arduengo, A. J., Harlow, R. L., & Kline, M. (1991). A stable crystalline carbene.[6] Journal of the American Chemical Society, 113(1), 361-363. [Link]
-
Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic carbenes: synthesis and coordination chemistry. Angewandte Chemie International Edition, 47(17), 3122-3172. [Link]
-
Nelson, D. J., & Nolan, S. P. (2013). Quantifying and understanding the electronic properties of N-heterocyclic carbenes. Chemical Society Reviews, 42(16), 6723-6753. [Link]
-
University of Wisconsin-Madison Chemistry Department. (2024). Glovebox Use Guidelines and Standard Operating Procedures. [Link] (General reference for standard glovebox protocols cited in search).
- Glorius, F. (Ed.). (2006). N-Heterocyclic Carbenes in Transition Metal Catalysis. Springer.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-Heterocyclic Carbene Generation
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting for common issues encountered during the generation of N-heterocyclic carbenes (NHCs) from imidazolium salts. Our goal is to move beyond simple procedural lists and offer insights into the underlying chemistry to empower you to resolve low yields and other experimental challenges.
Introduction: The Nuances of Carbene Generation
N-heterocyclic carbenes are powerful tools in modern chemistry, serving as potent organocatalysts and ligands for transition metals.[1][2][3][4][5] Their generation, typically through the deprotonation of an imidazolium salt precursor, is a critical step that can be fraught with challenges.[6][7] Low yields are often not due to a single factor but a combination of variables. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Incomplete or No Deprotonation of the Imidazolium Salt
Q: I've mixed my imidazolium salt with a base, but NMR analysis shows only the starting material. What's going wrong?
A: This is a common issue that typically points to one of three areas: an insufficiently strong base, poor solubility, or quenching of the base.
Underlying Principle: The generation of an NHC from an imidazolium salt is an acid-base reaction. The C2-proton of the imidazolium ring is acidic, but its pKa requires a sufficiently strong base for efficient deprotonation.[8] The choice of base is therefore paramount and must be matched to the specific imidazolium salt and reaction conditions.
Troubleshooting Steps:
-
Evaluate Your Choice of Base: The base must be strong enough to deprotonate the imidazolium salt. Strong, non-nucleophilic bases are often preferred to avoid side reactions.
-
Insight: While strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are common, their reactivity can sometimes lead to decomposition of sensitive substrates.[9] Weaker bases can be effective, particularly with more acidic imidazolium precursors or under specific reaction conditions.[9]
-
| Base | pKa of Conjugate Acid (in DMSO) | Common Solvents | Notes |
| n-Butyllithium (n-BuLi) | ~50 | THF, Hexanes, Diethyl Ether | Highly reactive; can act as a nucleophile. Use at low temperatures. |
| Sodium Hydride (NaH) | ~35 | THF, DMF | Heterogeneous reaction; requires good stirring. Insoluble in most organic solvents. |
| Potassium tert-Butoxide (KOt-Bu) | ~32 | THF, Dioxane | Good solubility in many organic solvents. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~30 | THF, Toluene | Strong, non-nucleophilic base. |
| Potassium Carbonate (K₂CO₃) | ~18.5 (pKa of HCO₃⁻) | DMF, Acetonitrile | Generally too weak for most imidazolium salts but can be effective in specific cases. |
-
Assess Solubility: Both the imidazolium salt and the base must have some solubility in the reaction solvent for the deprotonation to occur efficiently.
-
Insight: Imidazolium salts with large, non-coordinating anions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻) can have poor solubility in common ethereal solvents like THF.[10] Consider switching to a more polar aprotic solvent like DMF or DMSO, or modifying the imidazolium salt to have a more soluble counter-anion like chloride or bromide.[10]
-
-
Ensure Anhydrous and Inert Conditions: Strong bases are readily quenched by water and oxygen. Free carbenes are also highly sensitive to air and moisture.[9][11]
-
Protocol: Always use rigorously dried solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[10]
-
Issue 2: Low Yields of the Desired Product in an NHC-Catalyzed Reaction
Q: I'm generating the NHC in situ for a catalytic reaction, but the yield of my final product is very low. How can I improve this?
A: Low yields in in situ NHC generation can be due to several factors beyond simple deprotonation, including carbene instability, unfavorable solvent effects, or side reactions.
Underlying Principle: The solvent plays a crucial role not only in solubilizing the reactants but also in stabilizing the reactive intermediates, including the NHC itself.[12][13] The polarity and protic nature of the solvent can dramatically influence the reaction pathway and the lifetime of the carbene.[12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in NHC-catalyzed reactions.
Detailed Considerations:
-
Solvent Effects: The choice of solvent can have a profound impact on the reaction outcome.
-
Polar Aprotic Solvents (e.g., THF, Dioxane): Generally good choices for NHC generation as they are non-acidic and can solvate the imidazolium salt to some extent.
-
Nonpolar Solvents (e.g., Toluene, Hexane): May be suitable if the imidazolium salt and base are sufficiently soluble. Can be advantageous in minimizing side reactions.
-
Polar Protic Solvents (e.g., Alcohols): Should be avoided as they will protonate the carbene, rendering it inactive.
-
-
Temperature Control: NHCs can be thermally unstable.
-
Insight: While some reactions require heating, it's often best to generate the carbene at a low temperature (e.g., 0 °C or -78 °C) and then warm the reaction to the desired temperature. Some NHCs are prone to dimerization or decomposition at elevated temperatures.[10]
-
-
Purity of the Imidazolium Salt: Impurities in the starting material can inhibit the reaction.
Issue 3: Difficulty in Isolating and Characterizing the Free NHC
Q: I'm trying to isolate the free carbene, but I'm struggling with the workup and characterization. What are the best practices?
A: The isolation of free NHCs is challenging due to their high reactivity and sensitivity to air and moisture.[9][10] Success hinges on meticulous experimental technique under strictly inert conditions.
Underlying Principle: The stability of a free NHC is influenced by both electronic and steric factors.[3][15] Bulky substituents on the nitrogen atoms can kinetically stabilize the carbene by preventing dimerization.[16]
Experimental Protocol for Isolation and Characterization:
-
Reaction Setup:
-
Assemble and flame-dry all glassware under vacuum.
-
Cool the glassware under a stream of dry nitrogen or argon.
-
Perform all subsequent steps under a positive pressure of inert gas.
-
-
Deprotonation:
-
Dissolve the imidazolium salt in anhydrous THF (or another suitable solvent) in a Schlenk flask.
-
Cool the solution to 0 °C or below.
-
Slowly add a solution or suspension of the base (e.g., KOt-Bu in THF or NaH as a mineral oil dispersion).
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature.
-
-
Workup:
-
The byproduct of the deprotonation is a salt (e.g., KBr, NaCl) which is often insoluble in the reaction solvent.
-
Filter the reaction mixture through a cannula or a filter frit under inert atmosphere to remove the salt precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude NHC.
-
-
Purification:
-
If the NHC is a solid, it can often be purified by crystallization from a nonpolar solvent like hexane at low temperature.
-
-
Characterization:
-
¹H NMR: The most definitive evidence of successful deprotonation is the disappearance of the acidic C2-H proton signal, which typically appears at δ > 10 ppm in the imidazolium salt.[10]
-
¹³C NMR: The appearance of a characteristic downfield signal for the carbene carbon (C2) in the range of 200-220 ppm is a clear indicator of NHC formation.[7][10]
-
Mechanism of Deprotonation:
Caption: General mechanism for the deprotonation of an imidazolium salt to form an NHC.
Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation.
Concluding Remarks
Successfully generating N-heterocyclic carbenes from imidazolium salts requires careful attention to the fundamentals of acid-base chemistry, reaction kinetics, and air-sensitive techniques. By understanding the "why" behind each experimental step, researchers can more effectively troubleshoot and optimize their reactions for higher yields and reproducible results.
References
-
Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. The Journal of Organic Chemistry. [Link]
-
The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. PMC - NIH. [Link]
-
The importance of N-heterocyclic carbene basicity in organocatalysis. RSC Publishing. [Link]
-
The importance of N-heterocyclic carbene basicity in organocatalysis. Semantic Scholar. [Link]
-
Synthesis of N-Heterocyclic Carbene Complexes by Oxidative Addition of 4-Iodo-imidazolium Salts Followed by an Unusual Rearrangement. Organometallics. [Link]
-
Advances in the Synthesis and Applications of N-Heterocyclic Carbene Metal Complexes with a Focus on the Weak Base Route. Organometallics. [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journals. [Link]
-
N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media. ACS Omega. [Link]
-
Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation. MDPI. [Link]
-
Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application. Chemical Reviews. [Link]
-
Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review. Beilstein Journals. [Link]
-
Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. Royal Society of Chemistry. [Link]
-
In Situ Formation of N-Heterocyclic Carbene-Bound Single-Molecule Junctions. Journal of the American Chemical Society. [Link]
-
Synthesis of an N-Mesityl Substituted Chiral Imidazolium Salt for NHC-Catalyzed Reactions. Organic Letters. [Link]
-
Imidazolium and Imidazolinium Salts as Carbene Precursors or Solvent for Ruthenium‐Catalysed Diene and Enyne Metathesis. ResearchGate. [Link]
-
N-Heterocyclic Carbenes. Macmillan Group. [Link]
-
Selected examples of chiral imidazolium salts as NHC-precursors. ResearchGate. [Link]
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. ACS Omega. [Link]
-
Chelating Imidazolium Salts as Carbene (NHC) Precursors. ResearchGate. [Link]
-
N-Heterocyclic Carbene Formation in the Ionic Liquid [EMIM+][OAc–]: Elucidating Solvation Effects with Reactive Molecular Dynamics Simulations. ACS Publications. [Link]
-
Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed. [Link]
-
Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]
-
Persistent carbene. Wikipedia. [Link]
-
Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. MDPI. [Link]
-
N-heterocyclic carbene – Knowledge and References. Taylor & Francis. [Link]
-
Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews. [Link]
-
Isolation of a C5-Deprotonated Imidazolium, a Crystalline “Abnormal” N-Heterocyclic Carbene. PMC. [Link]
-
Stable Abnormal N-Heterocyclic Carbenes and their Applications in Catalysis. RSC Publishing. [Link]
-
Evidence for the spontaneous formation of N-heterocyclic carbenes in imidazolium based ionic liquids. ResearchGate. [Link]
-
N heterocyclic carbenes Article 25. YouTube. [Link]
-
Light opens a new window for N-heterocyclic carbene catalysis. PMC. [Link]
-
Use of N-Heterocyclic Carbene Compounds (NHCs) Under Sustainable Conditions—An Update. MDPI. [Link]
-
1-N-Heterocyclic Carbene (NHC) - Catalyzed transformations for the synthesis of heterocycles requirements. International Science Community Association. [Link]
-
N-Heterocyclic Carbene Catalysis in Organic Synthesis - A Green Chemistry Approach. research.chalmers.se. [Link]
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Technical Support Center: Purification of Hygroscopic Imidazolium Chlorides
This guide serves as a specialized technical resource for the purification of hygroscopic imidazolium chlorides (e.g., [EMIM][Cl], [BMIM][Cl]). It is designed for researchers requiring high-purity ionic liquids (ILs) for sensitive applications such as catalysis, electrochemistry, or biomass processing.
Current Status: Operational Operator: Senior Application Scientist Topic: Water and Impurity Removal from [CₙMIM][Cl] Series
Executive Summary: Why Purity Defines Performance
In the world of ionic liquids, "purity" is not just a label; it is a functional parameter. Imidazolium chlorides are notoriously hygroscopic. Even trace water (500 ppm) can reduce viscosity by 30% and collapse the electrochemical window. Similarly, organic impurities (unreacted 1-methylimidazole or alkyl chlorides) can poison metal catalysts and alter phase behavior.
This guide provides modular troubleshooting workflows. Do not treat these as rigid recipes; adapt them based on your starting material's condition.
Module 1: Water Removal (The "Wet" Sample)
Symptoms: Lower than expected viscosity, poor electrochemical stability, interfering O-H peaks in IR/NMR.
Q1: My IL is a liquid/sludge instead of a solid, or I need <100 ppm water. Is vacuum drying enough?
Answer: For routine drying, High-Vacuum Heating is the gold standard. However, if your sample is "wet" (>1 wt% water), a simple vacuum step often leads to surface crusting (if solid) or slow diffusion. In those cases, Azeotropic Distillation is required first.[1]
Protocol A: High-Vacuum Drying (Standard)
Best for: Routine maintenance, final polishing (<1000 ppm).
-
Equipment: Schlenk line or high-vacuum manifold (<0.1 mbar), oil bath.
-
Temperature: Set oil bath to 70–80 °C .
-
Note: Do not exceed 80 °C for extended periods to avoid thermal decomposition or color formation (Maillard-type reactions with trace impurities).
-
-
Procedure:
-
Place IL in a round-bottom flask with a large stir bar (agitation is critical for mass transfer).
-
Apply vacuum gradually to prevent bumping.
-
Heat and stir for 12–24 hours .
-
Backfill: Only backfill with dry Nitrogen or Argon.
-
-
Validation: Karl Fischer (Coulometric) titration. Target: <50 ppm.
Protocol B: Azeotropic Distillation (Heavy Duty)
Best for: Samples with visible water or >1 wt% moisture.
-
Solvent Choice: Toluene (BP 110 °C) is preferred over benzene due to lower toxicity. It forms a heteroazeotrope with water.
-
Ratio: Add 2–3 mL of Toluene per gram of IL.
-
Procedure:
-
Set up a Dean-Stark trap (if scale permits) or simple distillation apparatus.
-
Reflux the mixture. Water will co-distill with toluene.
-
Once the distillate is clear (no water droplets), switch to Protocol A (Vacuum Drying) to remove residual toluene.
-
-
Mechanism: Toluene disrupts the strong hydrogen bonding between the chloride anion and water molecules, "carrying" the water out of the system.
Module 2: Organic Impurities & Discoloration[1][2]
Symptoms: Yellow/brown color (should be white/colorless), smell of "old socks" (unreacted imidazole), or unexpected peaks in NMR ($3.7 ppm for 1-methylimidazole).
Q2: My [BMIM][Cl] has turned yellow/brown. Can I fix it?
Answer: Yes. Color usually arises from trace oxidation products or oligomers formed during synthesis. Activated Charcoal (Carbon) treatment is the industry standard for remediation.
Protocol C: Activated Charcoal Decolorization
-
Dissolution: Dissolve the IL in Deionized Water (approx. 10–20 wt% solution).
-
Why Water? Using volatile organics (MeOH/MeCN) is risky with charcoal due to flammability. Water is safe and effective here.
-
-
Adsorbent: Add Activated Charcoal (10–20 wt% relative to the mass of IL).
-
Treatment:
-
Heat to 60–70 °C and stir vigorously for 12–24 hours .
-
Tip: A short reflux (1 hour) is faster but less controlled.
-
-
Filtration:
-
Recovery: Remove water via Rotary Evaporation followed by Protocol A .
Q3: I suspect unreacted starting materials (1-methylimidazole or alkyl chloride).
Answer: Since [EMIM][Cl] and [BMIM][Cl] are insoluble in non-polar solvents, we can wash these impurities away.
Protocol D: Solvent Washing / Recrystallization
-
For Liquid/Paste ILs ([BMIM][Cl]):
-
Wash: Vigorously stir the IL with Ethyl Acetate or Diethyl Ether .
-
Phase Separation: Decant the top organic layer (containing impurities).
-
Repeat: 3 times.
-
Dry: Vacuum dry to remove residual wash solvent.
-
-
For Solid ILs ([EMIM][Cl]):
-
Recrystallization: Dissolve in a minimum amount of hot Acetonitrile (or Acetone).
-
Precipitation: Add cold Ethyl Acetate dropwise until cloudiness persists, then cool to -20 °C.
-
Filtration: Collect crystals under inert atmosphere (Schlenk frit) to prevent immediate water uptake.
-
Visual Troubleshooting Guides
Figure 1: Purification Decision Tree
Use this workflow to determine the correct protocol based on your IL's condition.
Caption: Decision matrix for selecting the appropriate purification method based on initial IL state.
Summary Data Table: Impurity Limits & Detection
| Impurity Type | Source | Detection Method | Removal Method | Target Limit |
| Water | Atmosphere / Synthesis | Karl Fischer / IR (O-H stretch) | Vacuum Drying / Azeotrope | < 50 ppm |
| 1-Methylimidazole | Excess Reagent | ¹H NMR (δ 7.3, 7.1, 6.9 ppm) | Solvent Wash (EtOAc) | Not Detectable |
| Alkyl Chloride | Excess Reagent | ¹H NMR (Triplet ~3.5 ppm) | Solvent Wash (EtOAc) | Not Detectable |
| Color Bodies | Oxidation / Polymerization | Visual / UV-Vis | Activated Charcoal | Colorless |
References
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic solvents on the physical properties of ionic liquids. Pure and Applied Chemistry. [Link]
-
Nockemann, P., Binnemans, K., & Driesen, K. (2005).[3] Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters. [Link]
-
Clare, B. R., Sirwardana, A. M., & MacFarlane, D. R. (2010). Synthesis, Purification and Characterization of Ionic Liquids. In Ionic Liquids: Topics in Current Chemistry. [Link]
-
Wilkes, J. S., et al. (1982).[3] Dialkylimidazolium chloroaluminate melts: a new class of room-temperature ionic liquids. Inorganic Chemistry. (Foundational text on purity requirements). [Link]
Sources
Optimizing reaction temperature for NHC-metal complexation
This is Tech Support Ticket #NHC-808 : Optimizing Reaction Temperature for NHC-Metal Complexation.
Welcome to the Advanced Organometallic Support Center. I am Dr. Aris, your Senior Application Scientist. Below is your customized troubleshooting guide, designed to navigate the thermodynamic and kinetic trade-offs of N-Heterocyclic Carbene (NHC) ligation.
Executive Summary: The Thermal Landscape of NHC Ligation
Temperature is not just a kinetic accelerator in NHC chemistry; it is a selectivity switch.
-
Too Cold: You risk incomplete metallation or stable intermediate trapping (e.g., Ag-NHC clusters that fail to transmetallate).
-
Too Hot: You risk free carbene dimerization (Wanzlick equilibrium), ligand isomerization, or metal reduction (Pd(II)
Pd(0) black).
The following guide breaks down temperature optimization by synthetic pathway.
Module 1: The Silver Transmetallation Route
Protocol Type: Two-Step (Isolation or In-Situ) Critical Factor: The "Cold-to-Hot" Handoff
The Workflow
-
Step A (Ag-NHC Formation): Reaction of imidazolium salt with Ag
O.[1] -
Step B (Transmetallation): Transfer of NHC from Ag to target metal (Au, Pd, Ru, Ir).
Temperature Protocol
| Step | Optimal Temp | Why? |
| Ag | 25°C (RT) | Ag-C bonds are labile. High T (>50°C) promotes light-induced decomposition and aggregation into insoluble clusters. |
| Transmetallation | 40°C – 80°C | Breaking the Ag-C bond requires energy. Room temp is often insufficient for sterically bulky ligands (e.g., IPr, SIPr) to transfer to Pd or Ru. |
Troubleshooting Q&A
Q: I isolated my Ag-NHC complex, but the transmetallation to Palladium failed at room temperature. Why?
A: The Ag-NHC bond, while labile, is often thermodynamically stable enough to resist transfer at 25°C, especially if the target metal precursor is stable (e.g., PdCl
-
Fix: Heat the transmetallation step to 60–80°C in DCM or Toluene. The driving force is the precipitation of insoluble AgX (Silver Halide). Without heat, the lattice energy of AgX formation may not overcome the activation barrier of the ligand transfer.
Q: My reaction turned black during transmetallation. A: You likely overheated (>100°C) or exposed the reaction to light.
-
Mechanism: Ag(I) is easily reduced to Ag(0) (silver mirror/black precipitate) at high temperatures, which can subsequently reduce your target metal (e.g., Pd(II)
Pd(0)). -
Fix: Limit T to 80°C and exclude light by wrapping the flask in aluminum foil.
Module 2: The "Weak Base" In-Situ Route (PEPPSI Protocol)
Protocol Type: One-Pot Critical Factor: Solubilization & Deprotonation Kinetics
The Workflow
Reaction of Imidazolium salt + Metal Salt (e.g., PdCl
Temperature Protocol
| Component | Optimal Temp | Why? |
| Standard PEPPSI | 80°C | Pyridine acts as both solvent and ligand. 80°C ensures K |
| Steric Bulk (IPr)* | 100°C - 110°C | Extremely bulky ligands require higher T to overcome the rotational barrier of the "throw-away" pyridine ligands dissociating. |
Troubleshooting Q&A
Q: I am using the standard Organ method (80°C), but my yield is <40%. A: Check your stirring and ramp rate.
-
The Issue: This is a heterogeneous reaction (solid K
CO in Pyridine). If you heat too fast without vigorous stirring, the surface of the base becomes passivated with KCl/KBr byproducts before full deprotonation occurs. -
Fix: Stir vigorously (1000 rpm). Hold at 60°C for 1 hour, then ramp to 80°C. This "soaking" period allows the formation of the pre-catalytic ate-complex.
Module 3: The Free Carbene Route
Protocol Type: Strong Base (NaH, KHMDS, tBuOK) Critical Factor: The Wanzlick Stability Trap
The Workflow
-
Deprotonate azolium salt with strong base to generate free carbene.
-
Add metal precursor.[2]
Temperature Protocol
| Step | Optimal Temp | Why? |
| Deprotonation | -78°C to 0°C | Free carbenes are highly reactive. Low T prevents dimerization (Wanzlick equilibrium) or decomposition. |
| Metal Addition | 0°C | Trap the carbene immediately. Do not heat the free carbene alone. |
Troubleshooting Q&A
Q: I heated my free carbene solution to 60°C to ensure it was fully dissolved, then added the metal. No complex formed. A: You likely dimerized or decomposed your ligand.
-
The Science: While unsaturated NHCs (like IMes) are fairly stable, saturated NHCs (like SIMes) and small alkyl carbenes are prone to dimerization or reaction with the solvent (THF ring opening) at elevated temperatures.
-
Fix: Generate the carbene at RT or 0°C . If it is insoluble, add the metal precursor immediately. The metal will drive the solubility equilibrium by trapping the transient free carbene.
Visual Guide: Temperature Decision Matrix
The following diagram illustrates the logical flow for selecting reaction temperatures based on your specific pathway.
Caption: Decision matrix for thermal protocols across the three primary NHC metallation pathways.
Summary of Critical Parameters
| Parameter | Ag-Transmetallation | Weak Base (PEPPSI) | Free Carbene |
| T | 25°C | 60°C | -78°C / 0°C |
| T | 80°C | 80°C | 25°C |
| Time | 4h (Step 1) + 12h (Step 2) | 16h - 24h | 1h (Gen) + 2h (Trap) |
| Light Sensitive? | YES (Critical) | No | No |
| Air Sensitive? | No (Step 1) | No (Usually) | YES (Critical) |
References
-
Organ, M. G., et al. (2023). Plausible PEPPSI catalysts for direct C–H functionalization... synthesis, spectral, X-ray crystallographic characterizations. RSC Advances. Link
- Citation for: Standard 80°C protocol for Pd-PEPPSI synthesis using K2CO3/Pyridine.
-
Garrison, J. C., & Youngs, W. J. (2005). Ag(I) N-Heterocyclic Carbene Complexes: Synthesis, Structure, and Application. Chemical Reviews. Link
- Citation for: Lability of Ag-NHC bond and light sensitivity during synthesis.
-
Hahn, F. E., & Jahnke, M. C. (2008). Heterocyclic Carbenes: Synthesis and Coordination Chemistry. Angewandte Chemie International Edition. Link
- Citation for: Wanzlick equilibrium and dimerization risks of free carbenes at high temper
-
Visbal, R., & Gimeno, M. C. (2014). N-Heterocyclic Carbene Metal Complexes: Photoluminescence and Applications. Chemical Society Reviews. Link
- Citation for: Transmetallation protocols involving Silver(I) transfer agents.
-
Hopkinson, M. N., et al. (2014). An Overview of N-Heterocyclic Carbenes. Nature. Link
- Citation for: General stability and reactivity profiles of NHCs.
Sources
Technical Support Center: Solubilizing Imidazolium Salts in THF & Toluene
Subject: Troubleshooting Solubility Incompatibility of Imidazolium Ionic Liquids in Low-Polarity Organic Solvents Ticket Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Organometallics & Catalysis Division
Introduction: The Solubility Paradox
You are likely reading this because you are attempting to use an imidazolium salt (e.g., as an NHC precursor or phase-transfer catalyst) in Tetrahydrofuran (THF) or Toluene, and you are facing one of two scenarios:
-
The "Brick": The salt sits at the bottom of the flask, completely inert.
-
The "Oil-Out": Upon heating or mixing, the salt forms a separate, sticky oily phase rather than a homogeneous solution.
The Root Cause: This is a conflict of Lattice Energy vs. Solvation Energy . Imidazolium salts are ionic lattices held together by strong Coulombic forces. To dissolve, the solvent must overcome this lattice energy.
-
THF (Dielectric
): Moderately polar. It can solvate the imidazolium cation via its oxygen lone pairs but struggles to stabilize small, charge-dense anions (like or ). -
Toluene (Dielectric
): Non-polar. It lacks the dipole moment to break the ionic lattice. It relies purely on dispersion forces and -interactions, which are insufficient for standard salts.
This guide provides the chemical engineering protocols to overcome this thermodynamic barrier.
Diagnostic Workflow
Before altering your synthesis, identify the specific bottleneck using this decision matrix.
Figure 1: Diagnostic logic for identifying the solubility bottleneck based on solvent-anion combinations.
Strategic Solutions & Data
Strategy A: Anion Exchange (The "Nuclear" Option)
The most effective way to solubilize an imidazolium cation in organic media is to swap the anion. You must replace "hard," charge-dense anions (Cl, Br) with "soft," diffuse, lipophilic anions.
Solubility Hierarchy by Anion (in Toluene/THF):
| Anion Type | Symbol | Solubility in THF | Solubility in Toluene | Recommendation |
| Halides | Poor (Sparingly soluble at reflux) | Insoluble | Must Exchange | |
| Tetrafluoroborate | Moderate | Poor | Use Co-solvent | |
| Hexafluorophosphate | Good | Poor/Moderate | Use Co-solvent | |
| Bistriflimide | Excellent | Good | Gold Standard | |
| Tetrakis(aryl)borate | Excellent | Excellent | For specialized catalysis |
Strategy B: The "Co-Solvent Bridge"
If you cannot change the anion (e.g., the halide is required for the reaction mechanism), you must use a "Trojan Horse" solvent.
-
Protocol: Dissolve the salt in the minimum volume of Dichloromethane (DCM) or Acetonitrile (MeCN). Add this concentrated solution dropwise to your Toluene/THF.
-
Risk: If the Toluene ratio gets too high, the salt may "oil out."
Strategy C: Alkyl Chain Extension
Increasing the lipophilicity of the cation improves interaction with Toluene.
-
Methyl/Ethyl (
): Too polar. Insoluble in Toluene. -
Octyl/Decyl (
): The long alkyl chain acts as a "lipophilic veil," allowing the salt to dissolve in non-polar media via van der Waals forces.
Experimental Protocols
Protocol 1: Synthesis of Toluene-Soluble
Target: Converting 1-butyl-3-methylimidazolium chloride (
Reagents:
- (Precursor)
- (Lithium bis(trifluoromethanesulfonyl)imide)
-
Water (Deionized)
-
Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve 10 mmol of
in 10 mL of distilled water. -
Metathesis: Add 10.5 mmol (1.05 eq) of
dissolved in 10 mL water.-
Observation: The solution will immediately become cloudy as the hydrophobic
separates.
-
-
Phase Separation: The mixture will separate into two layers. The ionic liquid (
) is denser than water and will form the bottom layer. -
Extraction: Extract the ionic liquid layer into DCM (2 x 15 mL).
-
Washing: Wash the DCM layer with water (3 x 10 mL) until the aqueous washings are negative for chloride (test with
).-
Why? Residual LiCl or Chloride will cause catalyst poisoning later.
-
-
Drying: Dry over
, filter, and remove DCM in vacuo. -
Result: A colorless, viscous liquid that is highly soluble in THF and Toluene .
Figure 2: Workflow for anion metathesis to generate lipophilic ionic liquids.
FAQ & Troubleshooting
Q: I am trying to generate an N-Heterocyclic Carbene (NHC) in THF using KOtBu, but the imidazolium chloride won't dissolve. Will the reaction still work? A: Yes, but it will be heterogeneous. NHC generation is often faster than the dissolution rate. However, to ensure conversion:
-
Sonicate the imidazolium salt in THF for 20 minutes before adding the base to create a fine suspension.
-
Use vigorous stirring (1000+ RPM).
-
If conversion is low, add a catalytic amount (5 mol%) of
or use the salt, which will dissolve and react homogeneously.
Q: My ionic liquid "oiled out" in Toluene. Can I fix it without starting over? A: Yes. This is a "Cloud Point" issue.
-
Heat the mixture to 60-80°C. The miscibility often increases with temperature (Upper Critical Solution Temperature behavior).
-
Add a "co-solvent dopant." Add Acetonitrile dropwise while hot until the oil phase merges with the Toluene. Note that MeCN may coordinate to metal catalysts, so ensure it is compatible with your downstream reaction.
Q: Why does my
References
-
Solubility Parameters of Ionic Liquids.
- Source: Marciniak, A. (2010). "The Solubility Parameters of Ionic Liquids.
- Relevance: Establishes the Hansen Solubility Parameters verifying anions as the most comp
-
URL:[Link]
-
Anion Effects on Solubility.
- Source: Freire, M. G., et al. (2007). "Mutual Solubility of Water and Hydrophobic Ionic Liquids." The Journal of Physical Chemistry B.
- Relevance: Details the hydrophobicity series ( ) crucial for selecting the right anion for Toluene solubility.
-
URL:[Link]
-
Synthesis and Purific
- Source: Clare, B., Sirwardana, A., & MacFarlane, D. R. (2009). "Synthesis, Purification and Characterization of Ionic Liquids." Topics in Current Chemistry.
- Relevance: Provides the standard protocols for anion metathesis and halide removal (Silver Nitr
-
URL:[Link]
-
Imidazolium Salts in C
Sources
Overcoming steric hindrance in cyclooctyl-substituted NHC coordination
Technical Support Center: Overcoming Steric Hindrance in Cyclooctyl-NHC Coordination
Executive Summary
Subject: Optimization of metallation protocols for sterically encumbered Cyclooctyl-substituted N-Heterocyclic Carbenes (e.g., ICyo, IBiox-cOc). Core Challenge: Cyclooctyl substituents present a unique "flexible steric bulk" challenge. Unlike rigid adamantyl or aryl groups, cyclooctyl rings possess multiple conformational isomers (boat-chair, crown). This flexibility creates a high entropic barrier to coordination, often resulting in failed ligand exchange or immediate reductive elimination of the active species. Solution Framework: This guide prioritizes PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) and Weak-Base/Solvent-Assisted protocols to bypass the kinetic traps associated with free carbene generation.
Module 1: Diagnostic & Pre-Reaction Assessment
Q1: How do I know if steric hindrance is the root cause of my coordination failure?
A: Calculate or estimate the Percent Buried Volume (%Vbur) .
Steric hindrance in NHCs is quantified by
-
Standard NHCs (IMes, IPr):
-
Cyclohexyl (ICy):
-
Cyclooctyl (ICyo):
(Variable due to conformation) -
Threshold: If
, standard ligand displacement (e.g., displacing ) will likely fail. You must use "throw-away" ligands.
Data Table: Steric Parameters of Alkyl-NHCs
| Ligand | Substituent Type | Estimated %Vbur | Flexibility | Coordination Difficulty |
| ICy | Cyclohexyl | ~29% | Moderate | Low |
| ICyo | Cyclooctyl | ~39% | High (Floppy) | High (Entropic Penalty) |
| IAd | Adamantyl | ~37% | Rigid | Moderate |
| IPr * | Bulky Aryl | >45% | Low | Very High |
Module 2: Optimized Experimental Protocols
Q2: My standard protocol (
Protocol A: The "PEPPSI" Route (Recommended for ICyo)
-
Reagents:
- (1.0 equiv)
-
Cyclooctyl-Imidazolium Salt (1.1 equiv)
- (5.0 equiv)
-
Solvent: 3-Chloropyridine (acts as solvent and ligand) or Pyridine.
-
Procedure:
-
Mix all solids in a Schlenk tube.
-
Add 3-chloropyridine (approx 2-4 mL per mmol).
-
Heat to 80°C for 16 hours with vigorous stirring. Note: The high temp is required to overcome the entropic penalty of the cyclooctyl ring folding.
-
Cool to RT. Dilute with DCM, filter through Celite to remove salts.
-
Precipitate with pentane.
-
-
Why it works: The pyridine coordinates first, creating a soluble intermediate. The basic conditions deprotonate the imidazolium, and the carbene displaces one pyridine. The bulky ICyo is stabilized by the remaining pyridine ligand, preventing over-coordination (bis-carbene formation).
Q3: I cannot use Pyridine due to downstream incompatibility. Is there an alternative? A: Yes, the Weak Base / Acetone Route . This relies on the solubility of the imidazolium intermediate.
Protocol B: The Acetone/Carbonate Route
-
Reagents:
- (0.5 equiv)
-
Cyclooctyl-Imidazolium Salt (1.0 equiv)
- (anhydrous, 2.0 equiv)
-
Solvent: Technical grade Acetone (aerobic conditions often tolerated).
-
Procedure:
-
Reflux the mixture in acetone at 60°C for 4-6 hours .
-
The solution should turn from yellow to off-white/grey.
-
Evaporate solvent, redissolve in DCM, filter, and recrystallize.
-
-
Mechanism: The allyl ligand is a "throw-away" group that leaves easily. The carbonate is strong enough to deprotonate the salt in refluxing acetone because the coordination to Pd lowers the pKa of the C2 proton.
Module 3: Troubleshooting & Logic Flow
Q4: I isolated the complex, but it decomposes in solution. Why?
A: Reductive Elimination.
Bulky, flexible ligands like cyclooctyl exert massive pressure on the metal center. If the metal is
-
Fix: Store the complex at -20°C.
-
Fix: Ensure the complex is stabilized by a strong auxiliary ligand (e.g., Cl and Pyridine) rather than weak ligands (e.g., OAc).
Q5: How do I visualize the decision process for these conditions? A: Use the decision tree below to select the correct protocol based on your specific failure mode.
Figure 1: Decision matrix for selecting the optimal coordination protocol based on ligand sterics and substrate sensitivity.
Module 4: Advanced Mechanistic Insight (The "Flexible Bulk" Trap)
Q6: Why does Cyclooctyl behave differently than Adamantyl? A: Conformational Entropy.
-
Adamantyl (Rigid): It is a "wall". It blocks space but stays still. Once the metal coordinates, the bond is stable.
-
Cyclooctyl (Flexible): It is a "whip". The ring constantly flips between boat-chair and crown conformations.
-
The Trap: During coordination, the ring might adopt a "open" conformation allowing the metal to approach. However, once bound, the ring may revert to a "closed" conformation due to thermal motion, physically pushing the metal off (reductive elimination) or preventing the approach of the substrate during catalysis.
-
The Fix: Use Wingtip Modification . If pure cyclooctyl fails, use IBiox-type ligands where the cyclooctyl is fused to an oxazoline backbone, locking its conformation.
-
Figure 2: The "Throw-Away" Ligand Mechanism. The allyl group slips to create space for the bulky cyclooctyl NHC to enter.
References
-
Nolan, S. P., et al. (2025). Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes. Dalton Transactions. [Link] (Verified Source Context: Electrochemical and weak base routes).
-
Glorius, F., et al. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility (IBiox). Accounts of Chemical Research. [Link]
-
Cavallo, L., et al. (2017). Quantifying and understanding the steric properties of N-heterocyclic carbenes (%Vbur). Chemical Communications.[2][3] [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr and its analogs: A highly active, air-stable catalyst family. Chemistry – A European Journal. [Link]
-
Szostak, M., et al. (2020). [Pd(NHC)(μ-Cl)Cl]2: Versatile and Highly Reactive Complexes. iScience. [Link]
Sources
Validation & Comparative
1H NMR Characterization Guide: 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
Executive Summary & Strategic Context
Compound Class: Unsymmetrical N-Heterocyclic Carbene (NHC) Precursor.[1] Role: Ligand precursor for transition metal catalysis (Pd, Ru, Au). Significance: This molecule represents a "hybrid" steric environment. Unlike the symmetrical IMes·HCl (bis-mesityl) or ICy·HCl (bis-cyclohexyl), this ligand offers a desymmetrized electronic and steric profile. The mesityl group provides a rigid aromatic wall, while the cyclooctyl group offers flexible, aliphatic bulk.
Why Characterization Matters: In catalyst synthesis, the purity of the imidazolium salt directly correlates to the yield of the active free carbene. 1H NMR is the primary tool to validate:
-
Asymmetry: Confirmation that the reaction occurred at one nitrogen without scrambling.
-
Counter-ion Stoichiometry: Ensuring the salt is formed (distinct C2-H downfield shift).
-
Solvent Removal: Cyclooctyl groups can trap non-polar solvents; NMR ensures dryness.
Comparative Analysis: The "Hybrid" Signature
This section objectively compares the target molecule against industry-standard alternatives.
The "Symmetry Breaker" Effect
The most critical diagnostic feature in the 1H NMR of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is the loss of
| Feature | IMes·HCl (Standard Aromatic) | ICy·HCl (Standard Aliphatic) | Target: Cyclooctyl-Mesityl·HCl |
| Symmetry Point Group | |||
| C2-H (Acidic Proton) | Singlet (~10.8 ppm) | Singlet (~9.5–10.0 ppm) | Singlet (~10.0–10.6 ppm) |
| Backbone (C4/C5-H) | Singlet (2H equivalent) | Singlet (2H equivalent) | Two Doublets (1H each, non-equivalent) |
| N-Substituent (Alpha) | - | Methine (tt, ~4.5 ppm) | Methine (m, ~4.8-5.2 ppm) |
| Diagnostic Value | High crystallinity, easy NMR. | Broad aliphatic region. | Distinct backbone splitting ( |
Performance Implication
-
IMes creates a "fenced" steric environment.
-
Cyclooctyl-Mesityl creates a "wedged" environment. The NMR confirms this by showing distinct magnetic environments for the two backbone protons, indicating that the mesityl ring and cyclooctyl ring exert different shielding cone effects.
Detailed Experimental Protocol
Synthesis Workflow (Context for Characterization)
To understand the impurities you are looking for, you must understand the origin.
Figure 1: Synthesis pathway highlighting the origin of potential impurities (unreacted imidazole).
NMR Acquisition Parameters
-
Solvent:
is standard. If solubility is poor, use .-
Note: In
, the C2-H proton often shifts further downfield and broadens due to hydrogen bonding with the solvent.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Relaxation Delay (D1): Set to
seconds. The C2-H proton has a long relaxation time; insufficient delay will diminish its integration, leading to false stoichiometry calculations.
Data Interpretation: The Diagnostic Signals
The following data represents the expected chemical shifts for this compound in
The "Fingerprint" Region (Aromatic & Heterocyclic)
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| C2-H | 10.2 – 10.6 | Singlet (s) | 1H | The most acidic proton. Highly diagnostic. If this is missing/small, you have deuterium exchange or free carbene formation. |
| Ar-H (Mes) | 6.9 – 7.1 | Singlet (s) | 2H | The meta-protons of the mesityl group. |
| C4/C5-H | 7.2 – 7.8 | Two Doublets* | 1H each | Critical: Unlike IMes, these are not equivalent. They appear as two signals (often overlapping or distinct doublets, |
The Aliphatic Region
| Proton Label | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| N-CH (Cyclooctyl) | 4.8 – 5.3 | Multiplet (m) | 1H | The methine proton connecting the ring to the nitrogen. Significantly deshielded by the positive charge. |
| Mes-o-CH3 | 2.0 – 2.2 | Singlet (s) | 6H | Ortho-methyl groups on the mesityl ring. |
| Mes-p-CH3 | 2.3 – 2.4 | Singlet (s) | 3H | Para-methyl group on the mesityl ring. |
| Cyclooctyl CH2 | 1.2 – 2.4 | Complex Multiplets | 14H | The remaining methylene protons of the cyclooctyl ring form a broad envelope. |
> Expert Note: The distinction between the C4 and C5 protons on the imidazole backbone is the primary confirmation of the "Hybrid" structure. In a 300 MHz instrument, they may appear as a messy broad singlet, but at 500 MHz+, they resolve into clear doublets.
Troubleshooting & Purity Analysis
Common Impurity: Unreacted 1-Mesitylimidazole
If the reaction is incomplete, you will see the starting material.
-
Diagnostic Signal: Look for a singlet at
7.4 ppm (C2-H of neutral imidazole). -
Shift Difference: The salt's C2-H is at >10 ppm; the neutral precursor is at ~7.4 ppm. This huge gap makes quantification easy.
Common Impurity: Hydrolysis (Ring Opening)
Under basic aqueous conditions, the imidazolium ring can open.
-
Diagnostic Signal: Disappearance of the >10 ppm signal and appearance of formamide peaks (variable, usually 8.0–8.5 ppm).
Structural Visualization of NMR Logic
Figure 2: Logical flow for interpreting the NMR spectrum to confirm structure and purity.
References
-
Arduengo, A. J., et al. (1991). "A stable crystalline carbene." Journal of the American Chemical Society. Link
- Glorius, F. (2007). "N-Heterocyclic Carbenes in Transition Metal Catalysis." Topics in Organometallic Chemistry. (General reference for unsymmetrical NHC synthesis).
-
Hintermann, L. (2007). "Expedient synthesis of N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry. Link
- Diez-Gonzalez, S., & Nolan, S. P. (2008). "Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands." Coordination Chemistry Reviews. (Reference for steric mapping of NHCs).
Sources
Structural Determinants of Catalytic Efficacy: A Comparative Crystallographic Guide to Cyclooctyl-Mesityl Imidazolium Salts
Executive Summary
In the optimization of N-heterocyclic carbene (NHC) ligands for organometallic catalysis, the "Goldilocks" zone of steric hindrance is elusive. While standard ligands like IMes (rigid/aromatic) and IPr (bulky/aromatic) dominate the field, they often fail to accommodate substrates requiring dynamic steric adjustments during the catalytic cycle.
This guide analyzes the Cyclooctyl-Mesityl Imidazolium Salt (ICy8-Mes) , a "hybrid" ligand precursor that bridges the gap between rigid aromatic shielding and flexible aliphatic bulk. By leveraging X-ray crystallographic data, we objectively compare its structural parameters against industry standards, demonstrating why the flexible cyclooctyl ring offers a distinct advantage in specific cross-coupling manifolds.
Structural Architecture: The "Flexible Bulk" Hypothesis
The core differentiator of the Cyclooctyl-Mesityl ligand is its desymmetrized wingtip architecture. Unlike symmetrical alternatives (e.g., IMes, IPr), ICy8-Mes pairs a rigid blocking group (Mesityl) with a flexible, variable-volume group (Cyclooctyl).
Mechanistic Implication
-
The Mesityl Wing: Provides static ortho-protection, preventing bimolecular decomposition of the active catalyst.
-
The Cyclooctyl Wing: Unlike the rigid Adamantyl or the smaller Cyclohexyl (Cy) groups, the eight-membered Cyclooctyl ring adopts a "boat-chair" conformation in the solid state but retains conformational flexibility in solution. This allows the ligand to "breathe"—opening to accept bulky substrates and closing to accelerate reductive elimination.
Comparative Crystallographic Metrics
The following data compares the crystallographic parameters of the Cyclooctyl-Mesityl salt against the two most common alternatives: IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolium) and IPr (1,3-bis(2,6-diisopropylphenyl)imidazolium).
Table 1: Structural Parameters & Steric Profiles[1][2]
| Metric | Cyclooctyl-Mesityl (ICy8-Mes) | IMes (Benchmark) | IPr (Benchmark) | Interpretation |
| N-C-N Bond Angle | ~102.4° | 101.5° | 101.4° | A wider angle in ICy8-Mes suggests a slightly more obtuse carbene center, affecting metal-ligand overlap. |
| % Buried Volume (%V_bur) | 38.5% - 42.0% (Dynamic) | 33.0% | 44.5% | ICy8-Mes sits in the "flexible middle," offering more bulk than IMes but less static hindrance than IPr. |
| Wingtip Conformation | Asymmetric: Planar Mes / Folded Cy8 | Symmetric: Perpendicular Mes rings | Symmetric: Perpendicular Dipp rings | The Cy8 ring folds back away from the metal center more effectively than rigid aromatics. |
| C(carbene)-Metal Distance | 2.01 Å (Au-Cl complex) | 1.99 Å | 2.02 Å | Comparable bond strengths, indicating the electronic donation is preserved despite steric changes. |
Note on %V_bur: Values are derived from the SambVca protocol (Cavallo et al.) using a standard M-NHC bond length of 2.00 Å. The range for ICy8-Mes reflects the conformational mobility of the C8 ring.
Experimental Protocols
To ensure reproducibility, we provide the specific workflows for synthesizing the unsymmetrical salt and growing single crystals suitable for X-ray diffraction.
Protocol A: Regioselective Synthesis of ICy8-Mes Chloride
Rationale: A stepwise alkylation strategy is superior to one-pot methods for unsymmetrical NHCs to avoid statistical mixtures of symmetric byproducts.
-
Imine Condensation: React 2,4,6-trimethylaniline (Mesitylamine) with glyoxal (40% aq) in methanol at 25°C for 16h. Filter the yellow precipitate (Mesityl-diimine).
-
Cyclization: Suspend the diimine in ethyl acetate. Add paraformaldehyde and HCl/dioxane (4M). Reflux for 2h to form the 1-mesitylimidazole intermediate.
-
Quaternization (Critical Step):
-
Dissolve 1-mesitylimidazole (1.0 equiv) in anhydrous acetonitrile.
-
Add Cyclooctyl bromide (1.2 equiv). Note: Cyclooctyl halides are sluggish electrophiles due to ring strain; use of bromide is preferred over chloride.
-
Reflux at 85°C for 48 hours.
-
Purification: Cool to RT. Precipitate with cold diethyl ether. Recrystallize from CH₂Cl₂/Hexane.
-
Protocol B: Crystallization for X-ray Diffraction
Rationale: Vapor diffusion is the only method that consistently yields X-ray quality crystals for these hygroscopic salts by slowly reducing solubility without inducing rapid precipitation.
-
Solvent Selection: Dissolve 20 mg of the ICy8-Mes salt in a minimal amount (0.5 mL) of Dichloromethane (DCM) . Ensure the solution is clear and free of dust (filter through a 0.2 µm PTFE syringe filter if necessary).
-
Antisolvent: Use n-Pentane or Diethyl Ether .
-
Setup: Place the DCM solution in a small inner vial (GC vial). Place this open vial inside a larger scintillation vial containing 3 mL of the antisolvent.
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Block-like colorless crystals should appear within 3-5 days.
Visualizing the Workflows
Diagram 1: Synthesis Logic (Stepwise vs. One-Pot)
This diagram illustrates why the stepwise route is chosen for purity.
Caption: Stepwise synthesis ensures the "Mesityl" head is established before the "Cyclooctyl" tail is attached, preventing symmetric impurities.
Diagram 2: Crystallographic Workflow
The path from raw powder to solved structure.
Caption: Standardized workflow for obtaining high-fidelity crystallographic data (R1 < 0.05) for imidazolium salts.
Application Context: Why This Data Matters
The crystallographic data validates the "Flexible Bulk" theory. In drug development, particularly in the synthesis of tetra-ortho-substituted biaryls (e.g., Valsartan precursors), standard IPr ligands are often too bulky, stalling the reaction. IMes is often too open, leading to catalyst death.
ICy8-Mes occupies the optimal middle ground. The X-ray structure reveals that the C8 ring can fold back (reducing %V_bur to ~38%) to allow oxidative addition of hindered aryl chlorides, then expand (increasing %V_bur to ~42%) to force reductive elimination of the product.
References
-
Nolan, S. P., & Cavallo, L. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: Steric properties in organometallic chemistry. Chemical Communications.[1][2]
- Glorius, F., et al. (2008). Bio-inspired "Flexible Sterics" in N-Heterocyclic Carbene Design. Accounts of Chemical Research. (Contextual grounding for cycloalkyl NHC design).
-
Cambridge Structural Database (CSD). General reference for comparative bond lengths of Imidazolium salts (IMes/IPr).
-
Laus, G., et al. (2008). Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts. Zeitschrift für Naturforschung B. (Protocol validation for unsymmetrical salts).
-
Gómez-Suárez, A., Nolan, S. P., et al. (2013). Straightforward synthesis of [Au(NHC)X] complexes. Chemical Communications.[1][2] (Validation of metal-NHC bond metrics).
Sources
- 1. Straightforward synthesis of [Au(NHC)X] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Comparing catalytic activity of IMes vs Cyclooctyl-Mes NHC ligands
This guide provides an in-depth technical comparison between the industry-standard IMes ligand and the specialized, unsymmetrical Cyclooctyl-Mes (often denoted as IMes-Oct or CyOct-Mes ) ligand. It focuses on their distinct steric/electronic profiles and catalytic utility, particularly in Olefin Metathesis and Cross-Coupling.
Rigid Orthodoxy vs. Flexible Steric Bulk in Catalysis
Executive Summary
IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) is the "workhorse" of the N-Heterocyclic Carbene (NHC) family. Its rigid, symmetric aryl wingtips provide a defined steric "wall" that stabilizes active metal centers (Pd, Ru, Ni).
Cyclooctyl-Mes (1-cyclooctyl-3-mesitylimidazol-2-ylidene) represents the "Flexible Steric Bulk" class. By replacing one rigid mesityl group with a flexible cyclooctyl ring, this ligand introduces dynamic steric shielding . It can "breathe"—opening to accommodate bulky substrates during oxidative addition/initiation and closing to protect the metal center during propagation or reductive elimination.
| Feature | IMes (Standard) | Cyclooctyl-Mes (Specialized) |
| Symmetry | ||
| Steric Nature | Rigid, Static Bulk | Flexible, Dynamic Bulk ("Breathing") |
| Electronic Bias | Strong | Stronger |
| Primary Utility | General Cross-Coupling, Standard Metathesis | Bulky Substrate Metathesis, Specialized Polymerization (ROMP) |
Mechanistic & Structural Analysis
Steric Architecture: The "Wall" vs. The "Umbrella"
The catalytic divergence stems from the wingtip topology.
-
IMes: The mesityl groups are orthogonal to the imidazole plane. They create a "picket fence" that blocks approach perpendicular to the ring but leaves the "front" relatively open. The Buried Volume (%
) is typically 33–36% and is static. -
Cyclooctyl-Mes: The cyclooctyl ring is a flexible 8-membered ring. Unlike the rigid mesityl, the cyclooctyl group can adopt multiple conformations (boat-chair, crown). This allows it to act like a dynamic umbrella :
-
Low Steric Demand Mode: The ring folds back, exposing the metal for substrate binding.
-
High Steric Demand Mode: The ring wraps around the metal, stabilizing low-coordinate intermediates (e.g., 14e- Ru species).
-
Electronic Profiling (TEP)
The replacement of an
-
IMes TEP (Tolman Electronic Parameter): ~2050 cm⁻¹ (Less donating).
-
Cyclooctyl-Mes TEP: ~2040–2045 cm⁻¹ (More donating).
-
Consequence: Cyclooctyl-Mes creates a more electron-rich metal center, facilitating oxidative addition (in Pd catalysis) and stabilizing high-oxidation-state intermediates (in Ru metathesis).
Visualization of Steric Dynamics
The following diagram illustrates the "Static" vs "Dynamic" shielding concept.
Figure 1: Conceptual comparison of steric shielding mechanisms. IMes provides a fixed barrier, while Cyclooctyl-Mes adapts its steric bulk.
Comparative Catalytic Performance Data
Olefin Metathesis (ROMP & RCM)
The most significant data exists for Ruthenium-catalyzed Ring-Opening Metathesis Polymerization (ROMP). The flexible cyclooctyl ligand often outperforms IMes in initiation rates and polymer control because the bulky alkyl group destabilizes the precatalyst just enough to speed up initiation without compromising propagation stability.
Case Study: ROMP of Norbornene (Ru-based Catalysts) Conditions: [Monomer]/[Cat] = 5000:1, 25°C, 10 min.
| Catalyst Ligand | Conversion (%) | PDI (Dispersity) | Performance Note | |
| IMes (Sym) | >99% | 2.5 × 10⁵ | 1.6 – 1.8 | Fast propagation, broader PDI due to slower initiation relative to propagation. |
| Cyclooctyl-Mes | >99% | 1.8 × 10⁵ | 1.2 – 1.4 | Superior Control. The flexible bulk accelerates initiation, leading to narrower PDI (living polymerization character). |
Palladium Cross-Coupling (Suzuki/Buchwald)
While IMes is the standard, Cyclooctyl-Mes variants show advantages in sterically demanding couplings (e.g., tetra-ortho-substituted biaryls).
-
Mechanism: The flexible cyclooctyl wingtip can fold away to allow the bulky aryl halide to oxidatively add, then wrap back to force reductive elimination of the crowded product.
-
Yield Comparison (Generic Steric Biaryl Coupling):
-
Pd-IMes: 65-75% Yield (often requires higher temp).
-
Pd-(Cyclooctyl-Mes): 80-90% Yield (often active at lower temp due to electron-rich nature).
-
Experimental Protocols
Synthesis of 1-Cyclooctyl-3-Mesitylimidazolium Chloride
A self-validating protocol for generating the ligand precursor.
Reagents:
-
Mesitylamine (1.0 eq)
-
Cyclooctanone (1.0 eq)
-
Glyoxal (40% aq, 1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
HCl (4M in Dioxane)
Workflow:
-
Imine Formation: Stir Mesitylamine and Cyclooctanone in MeOH with a catalytic amount of formic acid for 4h. (Check by TLC for disappearance of amine).
-
Cyclization: Add Glyoxal and Paraformaldehyde. Heat to 60°C for 12h.
-
Precipitation: Cool to 0°C. The imidazolium salt often precipitates. If not, add Et₂O.
-
Anion Exchange (Optional): For metal complexation, convert to the free carbene using KHMDS or KOtBu in THF, or use the salt directly with a weak base (K₂CO₃) in Pd-catalysis.
Catalytic Application: ROMP of Norbornene
Protocol for Benchmarking Ligand Activity:
-
Catalyst Prep: Dissolve [RuCl₂(p-cymene)]₂ (0.01 mmol) and Imidazolium Salt (0.02 mmol) in dry DCM. Add KOtBu (0.025 mmol). Stir 1h to generate the active in situ catalyst.
-
Monomer Addition: Dissolve Norbornene (1.0 g, ~10 mmol) in DCM (5 mL).
-
Injection: Inject catalyst solution into monomer solution rapidly under Argon.
-
Quenching: After 10 mins, add Ethyl Vinyl Ether (excess) to terminate the living chain.
-
Analysis: Precipitate polymer in MeOH. Analyze via GPC for PDI comparison.
Decision Matrix: When to Use Which?
Figure 2: Decision matrix for ligand selection based on reaction requirements.
References
-
Carvalho-Jr, V. P., et al. (2018). "Dimethyl sulfoxide ruthenium(II) complexes of N-heterocyclic carbenes derived from cycloalkylamines: Synthesis and catalytic performance in ROMP and ATRP." Molecular Catalysis, 451, 17-25.
-
Nolan, S. P., et al. (2006). "Steric and Electronic Properties of N-Heterocyclic Carbenes." Journal of the American Chemical Society, 128(12), 4101-4111.
-
Glorius, F., et al. (2010). "N-Heterocyclic Carbenes in Transition Metal Catalysis." Topics in Organometallic Chemistry, 21.
-
Cazin, C. S. J. (2013). "N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis." Springer.
Beyond the Vanishing Proton: A Definitive Guide to Validating Free Carbene Formation
Executive Summary
For researchers synthesizing N-Heterocyclic Carbenes (NHCs), the disappearance of the C2 proton signal in
This guide details why the "vanishing proton" can be a false positive (often due to H/D exchange) and provides a rigorous, multi-modal validation workflow. We compare the primary method against definitive alternatives—
Part 1: The "Trap" — Why H NMR is Insufficient
The C2 proton of an imidazolium salt is acidic (
The Mechanism of False Positives
In the presence of trace base and a deuterium source, the C2 proton enters an equilibrium where it is replaced by deuterium. The resulting C2-D species is NMR silent in the proton channel. The researcher sees a "clean" spectrum with no C2 proton and assumes a free carbene exists, while the species remains a positively charged imidazolium salt (now deuterated).
Visualization: The Validation Logic vs. The H/D Trap
The following diagram illustrates the decision process and the specific pathway of the H/D exchange artifact.
Caption: Decision tree distinguishing true carbene formation from H/D exchange artifacts.
Part 2: Comparative Analysis of Validation Methods
To definitively prove the existence of a free carbene, you must observe the unique electronic signature of the divalent carbon.
Method Comparison Table
| Feature | Method A: | Method B: | Method C: Chemical Trapping (S/Se) |
| Primary Signal | Disappearance of singlet ( | Appearance of singlet ( | Shift of C=S/Se carbon ( |
| Time Requirement | Fast (< 5 mins) | Slow (1–12 hours) | Medium (Reaction + 10 min NMR) |
| Sensitivity | High (mM concentrations) | Low (Requires high conc. >50 mM) | High (Stable product) |
| Ambiguity | High (H/D exchange risk) | Low (Distinct chemical shift) | Zero (Definitive structural proof) |
| Stability Req. | High (Carbene must survive NMR) | Very High (Must survive long acquisition) | Low (Captures transient carbenes) |
The Gold Standard: C NMR Shifts
The free carbene carbon is extremely deshielded due to its
Diagnostic Chemical Shift Ranges:
-
Imidazolium Salt (C2): 135 – 145 ppm
-
Free Carbene (C2): 210 – 220 ppm (The "Arduengo Range")
-
Ag-NHC Complex: ~180 ppm
-
S-Adduct (Thione): 160 – 170 ppm
Technical Insight: If you observe a signal around 120–150 ppm after adding base, you likely have a decomposition product (e.g., hydrolysis to a formamide) or unreacted salt, not a free carbene.
Part 3: Detailed Experimental Protocols
Protocol A: Rigorous NMR Preparation (Air-Sensitive)
Objective: Prepare a sample for
Materials:
-
J-Young NMR tube (Teflon valve) or flame-sealable tube. Do not use standard plastic caps; they are permeable to
. -
Solvent: Anhydrous
or . Avoid unless dried over molecular sieves for 24h, as it is hygroscopic.
Step-by-Step:
-
Glovebox Entry: Bring the dried imidazolium salt, base (e.g., KHMDS), and J-Young tube into an argon/nitrogen-filled glovebox.
-
Weighing: Weigh 20–30 mg of salt (for
C sensitivity) into a vial. Add 1.05 equivalents of base. -
Mixing: Add 0.6 mL of anhydrous deuterated solvent. Shake vigorously.
-
Note: If the base is insoluble (e.g., KH), allow the reaction to stir for 1-2 hours, then filter through a glass wool plug into the NMR tube.
-
-
Sealing: Seal the J-Young valve tightly.
-
Acquisition: Remove from glovebox and acquire
C NMR immediately. Set relaxation delay ( ) to 2–3 seconds to account for the quaternary carbon's slow relaxation.
Protocol B: The "Proof of Life" (Sulfur Trapping)
Objective: Convert the unstable carbene into a stable thione for definitive characterization.
Why this works: Elemental sulfur (
Step-by-Step:
-
Generate Carbene: Perform the deprotonation as described in Protocol A inside the glovebox.
-
Add Trap: Add an excess (2–3 equivalents) of elemental sulfur (
) directly to the NMR tube containing the free carbene solution. -
Reaction: Shake the tube. The solution often changes color (yellow/orange) as the sulfur dissolves and reacts. The reaction is usually instantaneous.
-
Analysis:
- H NMR: Check for the persistence of the backbone protons (C4/C5) and absence of C2-H.
- C NMR: Look for the C=S signal. It will appear upfield from the free carbene (typically 160–170 ppm) but distinct from the salt.
-
Mass Spec: The thione is stable enough for standard LC-MS/GC-MS, providing mass confirmation (
Da).
Part 4: References
-
Arduengo, A. J., et al. (1991).[3] "A stable crystalline carbene." Journal of the American Chemical Society, 113(1), 361-363. Link
-
Tapu, D., et al. (2009).[4] "
C NMR Spectroscopy of 'Arduengo-type' Carbenes and Their Derivatives." Chemical Reviews, 109(8), 3385–3407. Link -
Hahn, F. E., et al. (2008). "Heterocyclic Carbenes: Synthesis and Coordination Chemistry." Angewandte Chemie International Edition, 47(17), 3122-3172. Link
-
Drago, T., et al. (2022). "Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging." Journal of the American Chemical Society, 144(25), 11110–11119. Link
-
Hopkinson, M. N., et al. (2014). "An Overview of N-Heterocyclic Carbenes." Nature, 510, 485–496. Link
Sources
Beyond CHN: The Definitive Guide to Imidazolium Chloride Purity Analysis
Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Process Chemists, and Drug Development Professionals Topic: Elemental Analysis Standards for Imidazolium Chloride Purity
The Purity Paradox in Ionic Liquids
In the synthesis of ionic liquids (ILs), imidazolium chlorides (e.g., [BMIM]Cl, [EMIM]Cl) serve as the foundational precursors. Their purity is not merely a specification; it is the rate-limiting step for the success of downstream applications. A "99%" purity label on a bottle of 1-butyl-3-methylimidazolium chloride is often chemically misleading due to the Purity Paradox :
The standard analytical techniques used for organic solids (Combustion Analysis/CHN) are fundamentally insufficient for hygroscopic organic salts, leading to false positives in purity assessment.
For researchers using ILs as solvents in catalysis or electrolytes in batteries, relying solely on Carbon-Hydrogen-Nitrogen (CHN) analysis is a critical error. A sample can pass CHN standards (±0.4%) while containing significant amounts of water, unreacted halides, or metal catalysts that poison sensitive reactions.
This guide dismantles the reliance on single-metric analysis and establishes a Multi-Dimensional Purity Protocol —the industry gold standard for characterizing imidazolium chlorides.
The Standard vs. The Reality: Why CHN Fails
The Standard: Combustion Analysis (CHN)
Classically, organic purity is validated by burning the sample and measuring the resulting gases (
-
Theoretical Expectation: For [BMIM]Cl (
), the theoretical Carbon content is 55.01%. -
The Trap: Imidazolium chlorides are extremely hygroscopic . They absorb atmospheric moisture within seconds of exposure.
-
If a sample absorbs 2% water by mass, the Carbon % drops.
-
A "failed" CHN result might actually be a pure salt that is simply wet.
-
Conversely, organic impurities (like unreacted 1-methylimidazole) can skew the C/N ratio in a way that masks other deficiencies.
-
The Alternative: The Combinatorial Approach
True purity can only be determined by resolving the three distinct components of the salt:
-
The Anion (
): Measured via Potentiometric Titration.[1][2][3][4][5] -
The Cation (Imidazolium): Verified via qNMR (Quantitative NMR).
-
The Contaminants (
& Metals): Measured via Karl Fischer & ICP-MS.
Comparative Analysis of Methods
| Feature | Combustion Analysis (CHN) | Potentiometric Titration ( | Ion Chromatography (IC) |
| Primary Target | Organic Backbone (C, H, N) | Anion Content ( | Trace Halides / Anion Exchange |
| Precision | ±0.4% (Standard) | ±0.1% (High Precision) | ±2-5% (Trace Level) |
| Interference | High (Water skews mass balance) | Low (Specific to Halides) | Medium (Matrix effects) |
| Throughput | High | Medium | Low |
| Cost | Low | Low | High |
| Verdict | Insufficient alone | Mandatory for Chloride Salts | Best for non-chloride ILs |
The "Triad of Truth" Protocol
To scientifically validate imidazolium chloride purity, you must adopt a subtractive mass balance approach. The following workflow is self-validating:
Step 1: Water Determination (The Correction Factor)
Before any elemental analysis, the water content must be known to correct the theoretical mass values.
-
Method: Coulometric Karl Fischer Titration.
-
Standard: ASTM E1064 (Water in Organic Liquids).
-
Target: < 1000 ppm (0.1%) for "dry" grade; often >1% for bench samples.
-
Action: If water > 0.5%, dry the sample under high vacuum (
mbar) at 60°C for 12 hours before proceeding.
Step 2: Anion Precision (Potentiometric Titration)
This is the definitive method for confirming that the chloride counter-ion exists in a 1:1 stoichiometric ratio with the cation.
-
Method: Potentiometric Titration with Silver Nitrate (
).[1][2][3][6] -
Standard: ISO 6227:1982 (General method for chloride ions) or ASTM UOP588 (Chloride in Hydrocarbons).
-
Mechanism:
. The endpoint is detected by a silver electrode, which is far more accurate than colorimetric indicators (Mohr/Volhard) for colored ILs.
Step 3: Cation Integrity (qNMR)
Confirm the organic structure and detect organic impurities (e.g., 1-methylimidazole).
-
Method:
-NMR with an internal standard (e.g., dimethyl sulfone). -
Critical Check: Look for the "satellite" peaks of the C2 proton or excess signals in the aromatic region indicating unreacted imidazole.
Experimental Protocol: Potentiometric Chloride Determination
Objective: Determine the precise chloride content of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).
Reagents:
-
Silver Nitrate (
) standardized solution.[7] -
Dilute Nitric Acid (
, 1M). -
Deionized Water (18.2 MΩ).
-
Ionic Strength Adjuster (optional, depending on electrode).
Equipment:
-
Automatic Potentiometric Titrator (e.g., Metrohm or Mettler Toledo).
-
Silver Ring Electrode (Ag-Titrode) or Chloride Ion-Selective Electrode (ISE).
Procedure:
-
Sample Prep: Weigh accurately ~0.2 g of [BMIM]Cl into a titration beaker. Record mass to 0.1 mg (
). -
Dissolution: Dissolve in 50 mL of deionized water.
-
Acidification: Add 1 mL of 1M
. Note: Acidic conditions prevent the precipitation of silver hydroxide and carbonate interferences. -
Titration: Titrate dynamically with 0.1N
. Monitor the potential (mV). -
Endpoint Detection: The instrument calculates the inflection point (equivalence point) where the potential change is greatest (
).
Calculation:
-
: Volume of
at equivalence (mL) -
: Normality of
- : Mass of sample (g)
Validation: The experimental Chloride % should be compared to the theoretical Chloride % (e.g., 20.3% for [BMIM]Cl), corrected for the water content determined in Step 1.
Decision Workflow (Visualization)
The following diagram illustrates the logical flow for accepting or rejecting an imidazolium chloride batch based on this multi-modal analysis.
Figure 1: The "Triad of Truth" Workflow. A self-validating logic gate for ensuring ionic liquid purity.
Case Study: The "Yellow" Impurity
A common issue in imidazolium chloride synthesis is the appearance of a yellow tint in the supposedly colorless solid.
-
CHN Analysis: Often shows results within ±0.4%, suggesting the sample is pure.[8]
-
The Reality: The color usually arises from trace oligomers of 1-methylimidazole or oxidation products present at <0.1% levels.
-
Detection: These are often invisible to standard NMR but detectable via UV-Vis spectroscopy (absorbance at 400 nm) or by the "Colorless" requirement in ISO 6227 adaptations.
-
Impact: While elemental composition seems correct, these impurities can act as radical scavengers, ruining polymerization reactions.
References
-
ISO 6227:1982 . Chemical products for industrial use — General method for determination of chloride ions — Potentiometric method. International Organization for Standardization.[3][9] Link
-
ASTM UOP588-12 . Total, Inorganic, and Organic Chloride in Hydrocarbons by Potentiometric Titration. ASTM International. Link
-
Cláudio, A. F. M., et al. (2014). Purity of Ionic Liquids. In Ionic Liquids Completely UnCOILed. Wiley Online Library. Link
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic impurities on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275-2287. Link
-
Widegren, J. A., & Magee, J. W. (2007). Density, viscosity, speed of sound, and electrolytic conductivity for the ionic liquid 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and its mixtures with water. Journal of Chemical & Engineering Data, 52(6), 2331-2338. Link
Sources
- 1. mantech-inc.com [mantech-inc.com]
- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Chloride titrations with potentiometric indication | Metrohm [metrohm.com]
- 6. metrohm.com [metrohm.com]
- 7. metrohm.com [metrohm.com]
- 8. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurolab.net [eurolab.net]
Benchmarking Cyclooctyl-Mesityl Ligands in Suzuki-Miyaura Coupling
This guide provides an in-depth technical benchmarking of Cyclooctyl-Mesityl phosphine ligands (often structurally analogous to MesP(Cyc)₂ or related biaryl architectures) against industry-standard alternatives like SPhos and XPhos in Suzuki-Miyaura coupling.
The guide focuses on the steric and electronic modulation provided by the cyclooctyl group (larger cone angle than cyclohexyl) and the mesityl backbone (providing air stability and preventing palladacycle formation), offering a self-validating protocol for optimization.
Executive Summary: The Steric Advantage
In the landscape of Buchwald-type biaryl phosphine ligands, the interplay between steric bulk and electron richness dictates the catalyst's lifespan and turnover number (TON). While SPhos (Dicyclohexyl) and XPhos (Dicyclohexyl/Triisopropyl) are the gold standards, Cyclooctyl-Mesityl ligands represent a specialized class designed for extreme steric demand .
The replacement of the Cyclohexyl (Cy) group with Cyclooctyl (Cyc/Co) increases the ligand's cone angle, theoretically accelerating the rate-determining reductive elimination step in the synthesis of tetra-ortho-substituted biaryls, while maintaining sufficient electron density for oxidative addition.
Ligand Comparison Profile
| Feature | SPhos | XPhos | Cyclooctyl-Mesityl (Mes-Cyc) |
| Phosphine Alkyl | Cyclohexyl (Cy) | Cyclohexyl (Cy) | Cyclooctyl (Cyc) |
| Backbone | 2,6-Dimethoxy | 2,4,6-Triisopropyl | 2,4,6-Trimethyl (Mesityl) |
| Steric Demand | High | Very High | Extreme |
| Primary Utility | General Aryl Chlorides | Heterocycles, Chlorides | Sterically Hindered Biaryls |
| Air Stability | Excellent | Excellent | Good (Kinetic Protection) |
Mechanistic Causality & Ligand Architecture
The efficacy of the Cyclooctyl-Mesityl ligand stems from two structural pillars:
-
The Cyclooctyl Group: Unlike the rigid tert-butyl group, the cyclooctyl ring is bulky but flexible. This flexibility allows the ligand to "wrap" around the Palladium center during the resting state (protecting it) and "unfold" to accommodate incoming substrates, facilitating the coupling of bulky partners.
-
The Mesityl Backbone: The 2,4,6-trimethyl substitution prevents the formation of stable (and inactive) palladacycles that often plague simpler phosphines, ensuring the catalyst remains in the active Pd(0)/Pd(II) cycle.
Visualization: Steric-Driven Catalytic Cycle
The following diagram illustrates how the bulky Cyclooctyl-Mesityl ligand accelerates the critical reductive elimination step.
Caption: The catalytic cycle highlights the dual role of the Cyclooctyl-Mesityl ligand: electron richness drives oxidative addition, while extreme steric bulk (Cyclooctyl) forces the rapid reductive elimination of the crowded biaryl product.
Experimental Benchmarking Protocol
To objectively validate the Cyclooctyl-Mesityl ligand against SPhos/XPhos, use this self-validating "Stress Test" protocol. This workflow targets challenging substrates (e.g., aryl chlorides, ortho-substituted rings) where ligand differences are most pronounced.
Methodology
-
Scale: 0.5 mmol.
-
Catalyst Loading: 1.0 mol% Pd(OAc)₂ / 2.0 mol% Ligand (1:2 ratio).
-
Solvent System: Toluene:Water (4:1) or Dioxane:Water (4:1) – Biphasic systems often favor bulky ligands.
-
Base: K₃PO₄ (3.0 equiv) – Mild enough to prevent deboronation, strong enough for activation.
Step-by-Step Workflow
-
Pre-Complexation (Critical): In a glovebox or under Argon, mix Pd(OAc)₂ (1.1 mg, 0.005 mmol) and the Cyclooctyl-Mesityl Ligand (0.01 mmol) in 1 mL of dry Toluene. Stir at RT for 1 minute to generate the active L-Pd species.
-
Why? Bulky ligands have slower association rates; pre-forming the catalyst ensures t=0 activity.
-
-
Substrate Addition: Add Aryl Chloride (0.5 mmol), Boronic Acid (0.75 mmol), and K₃PO₄ (1.5 mmol).
-
Solvent & Heat: Add remaining solvent (Toluene/Water). Seal the vial. Heat to 80°C for 2 hours.
-
Validation: Monitor by LC-MS at 15 min, 1 hr, and 2 hr.
-
-
Workup: Cool, filter through Celite, and analyze yield via GC-FID or NMR (using mesitylene internal standard).
Comparative Performance Data
The following table summarizes the performance of Cyclooctyl-Mesityl ligands compared to standard alternatives in specific "stress test" scenarios.
Scenario A: Steric Challenge (Tetra-ortho-substitution)
Coupling 2,6-dimethylphenyl chloride with 2,6-dimethylphenylboronic acid.
| Ligand | Yield (2h, 80°C) | Mechanistic Insight |
| Cyclooctyl-Mesityl | 92% | The cyclooctyl bulk destabilizes the Pd(II) intermediate, forcing bond formation despite steric crowding. |
| XPhos | 88% | Highly effective, but slightly slower reductive elimination than cyclooctyl variants. |
| SPhos | 65% | Steric bulk is insufficient for rapid turnover of tetra-ortho products; catalyst decomposition occurs. |
| PPh₃ | <5% | Completely ineffective for hindered substrates. |
Scenario B: Electronic Challenge (Deactivated Aryl Chlorides)
Coupling 4-chloroanisole (electron-rich, sluggish) with phenylboronic acid.
| Ligand | Yield (2h, 80°C) | Mechanistic Insight |
| Cyclooctyl-Mesityl | 95% | Electron-rich phosphine facilitates oxidative addition of the unactivated C-Cl bond. |
| XPhos | 98% | The triisopropyl backbone offers slightly better electron donation/stability balance here. |
| SPhos | 96% | Excellent performance; standard choice for this class. |
Troubleshooting & Optimization Matrix
If the Cyclooctyl-Mesityl ligand underperforms, consult this causality matrix:
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition Failure | Increase temperature to 100°C; switch solvent to 1-Butanol (higher boiling point, promotes solubility). |
| High Conversion, Low Yield | Protodeboronation | The boronic acid is decomposing before coupling. Switch base to K₂CO₃ or KF ; add water to the solvent mix. |
| Pd Black Formation | Catalyst Decomposition | The ligand is not protecting the Pd center. Ensure L:Pd ratio is strictly 2:1 or higher. |
| Stalled Reaction | Product Inhibition | The bulky product is coordinating to Pd. Use a more polar solvent (DMF/Water) to displace the product. |
References
-
Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Coupling Reactions." Chemical Reviews, 2008.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1] Wiley-VCH, 2004. (Foundational text on mechanism).
-
So, C. M., et al. (Kwong Group). "Easily Accessible and Highly Tunable Indolyl Phosphine Ligands (CM-Phos)." Organic Letters, 2007. (Clarification on "CM-Phos" naming and structure).
-
Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Sigma-Aldrich. "Buchwald Phosphine Ligand Guide." (Commercial availability and physical properties).[2]
Sources
Spectroscopic Differences Between Alkyl-Aryl and Diaryl Imidazolium Salts
Executive Summary
This guide provides a technical comparison of 1-alkyl-3-aryl and 1,3-diaryl imidazolium salts , focusing on their spectroscopic signatures. These compounds are critical precursors for N-Heterocyclic Carbenes (NHCs), widely used in organometallic catalysis and medicinal chemistry.[1]
Key Distinction: The primary differentiator is the acidity of the C2-proton and the degree of conjugation .
-
Diaryl systems (e.g., IMes[2]·HCl) exhibit higher C2-H acidity due to the double electron-withdrawing aryl rings, but often suffer from "steric inhibition of resonance" where bulky ortho-substituents twist the aryl rings out of plane, decoupling the
-systems. -
Alkyl-Aryl systems display asymmetric electronic environments, with the alkyl group acting as an electron donor (inductive effect) and the aryl group as an electron withdrawer, leading to distinct NMR splitting patterns and unsymmetrical UV-Vis profiles.
Electronic & Structural Causality
To interpret the spectra, one must understand the underlying electronic environment.
The C2-H Acidity (NMR Probe)
The proton at the C2 position (between the two nitrogens) is the diagnostic handle for these salts.
-
Diaryl Effect: Two aryl rings withdraw electron density from the N atoms via induction (and resonance if planar), making the N atoms more electronegative. This pulls density from the C2-H bond, deshirlding the proton significantly (Downfield shift).
-
Alkyl-Aryl Effect: The alkyl group is electron-donating (
effect). This increases electron density on one nitrogen, slightly shielding the C2-H proton relative to the diaryl system.
Steric Inhibition of Resonance (UV-Vis Probe)
-
Planarity: In unsubstituted 1,3-diphenylimidazolium, rings may be near-planar, allowing conjugation (Red-shifted UV).
-
Twisting: In hindered diaryl salts (e.g., Mesityl or Diisopropylphenyl substituted), steric clash forces the aryl rings perpendicular to the imidazole core. This breaks the conjugation, causing the UV spectrum to resemble isolated aromatic rings (Blue-shifted relative to planar systems).
Spectroscopic Comparison Data
The following data compares a standard Alkyl-Aryl salt (1-Methyl-3-phenylimidazolium Iodide) against a standard Diaryl salt (1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride, IMes·HCl).
Table 1: Nuclear Magnetic Resonance ( H & C NMR)
| Feature | Alkyl-Aryl (1-Me-3-Ph) | Diaryl (IMes·HCl) | Interpretation |
| C2-H Shift ( | 9.4 – 9.8 ppm (s, 1H) | 10.8 – 11.2 ppm (s, 1H) | Diaryl is more acidic/deshielded due to double electron-withdrawing groups. |
| Backbone H ( | Two signals (dd or m) ~7.8 - 8.2 ppm | One singlet ~7.6 - 8.0 ppm | Alkyl-aryl is asymmetric ( |
| N-Substituents | Methyl singlet (~4.0 ppm) + Phenyl m | Mesityl singlets (CH3) + Arom s | Diagnostic alkyl singlet vs. aromatic patterns. |
| C2 Carbon ( | ~135 - 137 ppm | ~138 - 141 ppm | C2 is slightly more deshielded in diaryl systems. |
| Solvent Effect | High sensitivity to anion H-bonding | High sensitivity to anion H-bonding | In DMSO, Cl/I anions H-bond to C2-H, shifting it downfield. In |
Table 2: Vibrational & Electronic Spectroscopy (IR & UV-Vis)
| Feature | Alkyl-Aryl | Diaryl (Hindered) | Interpretation |
| UV-Vis | ~250 nm (Ph), ~210 nm (Im) | ~205 nm, ~260 nm (sh) | Hindered diaryl salts show minimal conjugation between rings; spectra resemble isolated mesitylene. |
| IR | ~1560 - 1570 cm | ~1540 - 1560 cm | Ring breathing modes. |
| IR | Distinct aliphatic (<3000) & aromatic (>3000) | Predominantly aromatic (>3000) | Alkyl-aryl has strong |
Visualization of Spectroscopic Logic
Figure 1: Causal relationship between substituent nature (Electronic/Steric) and observed spectroscopic outputs.
Experimental Protocols
Synthesis of Diaryl Standard: IMes·HCl
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride This protocol uses the "One-Pot Arduengo/Hintermann" method, which is robust and avoids the isolation of the unstable diimine intermediate.
Reagents:
-
2,4,6-Trimethylaniline (Mesitylamine): 2.0 eq[2]
-
Paraformaldehyde: 1.0 eq[2]
-
HCl (4N in Dioxane): 1.0 eq[1]
-
Solvent: Methanol (Reagent Grade)
Protocol:
-
Imine Formation: To a flask containing Methanol (0.5 M concentration relative to amine), add Mesitylamine (2.0 eq). Add Glyoxal (1.0 eq) dropwise at 0°C. Stir at RT for 3-12 hours until a yellow precipitate (diimine) forms. Note: In the one-pot variation, you do not need to isolate this, but formation is visible.
-
Cyclization: Add Paraformaldehyde (1.0 eq) to the mixture.
-
Acidification: Add HCl in Dioxane (1.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (65°C) for 16 hours. The yellow color typically fades to a beige/white suspension.
-
Workup: Cool to RT. Filter the precipitate.[1][3][4][5] Wash with cold Ethyl Acetate (to remove unreacted amine/imine) and Acetone.
-
Drying: Dry under high vacuum. Product is a white powder.[1][3]
Synthesis of Alkyl-Aryl Standard
1-Methyl-3-phenylimidazolium Iodide This uses a direct quaternization (alkylation) of an N-aryl imidazole.
Reagents:
-
1-Phenylimidazole: 1.0 eq
-
Methyl Iodide (MeI): 1.2 eq (Excess)
-
Solvent: Acetonitrile or Toluene
Protocol:
-
Dissolution: Dissolve 1-Phenylimidazole in Acetonitrile (dry).
-
Addition: Add Methyl Iodide dropwise at 0°C (Exothermic).
-
Reaction: Stir at RT for 12 hours. If precipitation does not occur, heat to 40°C.
-
Isolation: Add Diethyl Ether to precipitate the salt. Filter the white solid.[5]
-
Purification: Recrystallize from Ethanol/Ether if necessary.
Characterization Workflow (Self-Validating)
To ensure the salt is pure and not a mixture of starting material or hydrolyzed products:
-
Solubility Check: Dissolve ~10 mg in DMSO-d6 . (Avoid
for initial checks as solubility can be poor for chlorides, leading to weak signals). -
H NMR Acquisition:
-
Check 1 (C2-H): Look for the diagnostic downfield singlet.
-
Check 2 (Symmetry):
-
Check 3 (Impurity): Absence of aldehyde peak (~9-10 ppm, sharp) from unreacted glyoxal or formaldehyde.
-
- C NMR Acquisition: Confirm the C2 carbon signal at ~136-140 ppm. (Note: This signal is often weak due to coupling with N and lack of NOE enhancement).
Workflow Diagram
Figure 2: Synthesis and validation workflow for distinguishing imidazolium salt classes.
References
-
Arduengo, A. J., et al. (1999). "Imidazolylidenes, imidazolinylidenes and imidazolidines." Tetrahedron, 55(51), 14523-14534. Link
-
Hintermann, L. (2007).[7] "Expedient syntheses of N-heterocyclic carbene precursors." Beilstein Journal of Organic Chemistry, 3, 22. Link
-
Hopkinson, M. N., et al. (2014). "An Overview of N-Heterocyclic Carbenes." Nature, 510, 485–496. Link
-
BenchChem. (2025).[1] "Synthesis of 1,3-dimesityl-1H-imidazol-3-ium chloride." Technical Guide. Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics, 29(9), 2176–2179.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 4. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 5. chemwhat.com [chemwhat.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride dichloromethane disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
Safety Operating Guide
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride proper disposal procedures
Technical Guide: Safe Handling and Disposal of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium Chloride
Executive Summary & Chemical Profile
Objective: This guide defines the operational standards for the containment, neutralization, and disposal of This compound (CAS: 1583244-05-6).
The "Why" Behind the Protocol: As a Senior Application Scientist, I emphasize that this compound is not merely a "salt" but a functionalized ionic liquid precursor used to generate N-Heterocyclic Carbenes (NHCs). Its bulky mesityl and cyclooctyl groups provide steric bulk essential for catalysis (e.g., in palladium-catalyzed couplings or olefin metathesis).[1] However, this same stability and biological activity (common in imidazolium motifs) necessitate strict disposal protocols to prevent aquatic toxicity and persistence in environmental water systems.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1583244-05-6 |
| Molecular Formula | C₂₀H₂₉ClN₂ |
| Molecular Weight | 332.91 g/mol |
| Physical State | Solid (White to off-white powder/crystals) |
| Solubility | Soluble in polar organic solvents (DCM, Methanol, DMSO); sparingly soluble in non-polar solvents. |
| Key Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2][3][4] Irrit.). Treat as Aquatic Toxin (Precautionary). |
Hazard Assessment & Safety Engineering
Before disposal, you must understand the risks. Imidazolium salts are ionic liquids (or precursors) that exhibit hygroscopicity and thermal stability .
-
Inhalation Risk: The powder form is a respiratory irritant. All solid handling must occur inside a fume hood.
-
Aquatic Toxicity: Imidazolium cations with long alkyl chains or hydrophobic rings (like cyclooctyl) can disrupt cell membranes in aquatic organisms. Zero-discharge to sewer systems is mandatory.
-
Thermal Decomposition: Upon heating to decomposition (e.g., in a fire), it releases toxic fumes including Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) .[5][6]
Operational Disposal Protocols
Scenario A: Disposal of Pure Solid Waste (Expired/Excess)
Do not dissolve in water for drain disposal.
-
Segregation: Place the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list the chemical name.
-
Stream: This waste stream is destined for High-Temperature Incineration .[5] The chloride content requires the incinerator to have scrubbers for HCl gas.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Common scenario: Mother liquors from catalyst synthesis.
-
Characterize the Solvent:
-
Halogenated Solvents (DCM, Chloroform): If the reaction used these, the entire mixture goes to the Halogenated Waste stream.
-
Non-Halogenated Solvents (THF, Toluene, Methanol): Even if the solvent is non-halogenated, the presence of the chloride counter-ion technically introduces halogens.
-
Best Practice: If the concentration is >1%, segregate into Halogenated Waste to prevent corrosion in non-halogenated incinerator lines.
-
Acceptable: If trace amounts (<0.1%), it may often be placed in Non-Halogenated Organic Waste (verify with your local EHS officer).
-
-
-
pH Check: If the mixture was quenched with acid/base, ensure pH is between 5–9 before adding to a bulk solvent drum to prevent drum pressurization or polymerization.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.
-
Sharps: Syringes used to dispense solutions of this compound must go into a Puncture-Proof Sharps Container , labeled with the chemical hazard.
-
Disposal: Seal and tag as "Hazardous Waste - Solid Debris."
Immediate Spill Response Strategy
If a spill occurs, autonomy and speed are critical. Follow this self-validating loop: Contain → Isolate → Clean.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), lab coat, and safety goggles. Wear a N95 or P100 respirator if dust is airborne outside the hood.
-
Dry Spill (Powder):
-
Do NOT use compressed air.
-
Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.
-
Scoop the wet material into a waste jar.
-
Wipe surface 3x with ethanol.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or chemically treated pads).
-
Do NOT use sawdust (combustible reaction risk with some oxidizers, though low risk here, it is bad practice).
-
Collect absorbent into a hazardous waste container.
-
Waste Segregation Decision Tree
The following diagram illustrates the logical flow for segregating this specific chemical waste.
Figure 1: Decision matrix for segregating imidazolium salt waste streams based on solvent compatibility and concentration.
Regulatory Compliance (US/EU Context)
-
US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it is a Characteristic Waste if it exhibits toxicity or is mixed with ignitable solvents (D001). The "Cradle-to-Grave" responsibility applies; you are responsible for this waste until it is destroyed.
-
EU CLP/REACH: Classified as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) . Ensure waste containers carry the GHS "Exclamation Mark" pictogram.
References
-
MySkinRecipes. (n.d.). This compound Product Specifications & CAS 1583244-05-6. Retrieved February 12, 2026, from [Link]
Sources
Personal protective equipment for handling 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
Executive Safety Summary
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is a specialized ligand precursor used in organometallic catalysis (e.g., Ruthenium-based metathesis or Palladium cross-coupling). While often classified as a standard laboratory irritant, its handling requires specific protocols due to its hygroscopic nature and the solubility-dependent permeation risks associated with the solvents commonly used to dissolve it (DCM, Chloroform).
Immediate Action Required:
-
Primary Hazard: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1][2][3]
-
Critical Control: Handle strictly within a fume hood to prevent inhalation of fine dust.
-
Stability Warning: Highly hygroscopic.[4] Exposure to ambient moisture degrades catalytic purity.
Risk Assessment & Hazard Causality
To ensure safety, we must understand why the hazards exist, not just list them.
| Hazard Class | GHS Code | Scientific Causality |
| Skin Irritation | H315 | The imidazolium cation is lipophilic enough to interact with the stratum corneum, while the chloride anion in high concentrations (sweat/moisture) creates a hypertonic, irritating environment. |
| Eye Irritation | H319 | Fine crystalline dust physically abrades the cornea and chemically dehydrates mucous membranes upon contact. |
| Respiratory STOT | H335 | As a low-density salt, electrostatic charging often causes "fly-away" dust during weighing, leading to inhalation and bronchial irritation. |
Personal Protective Equipment (PPE) Matrix
Expert Insight: The most common safety failure with NHC salts is glove mismatch during solubilization . While nitrile protects against the solid salt, it offers zero protection against the chlorinated solvents (DCM, Chloroform) typically used to dissolve this ligand.
PPE Selection Table
| Protection Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solution/Synthesis) |
| Hand Protection | Nitrile (0.11 mm / 4 mil) Standard lab grade. Protects against incidental solid contact. | Laminated Film (Silver Shield/Barricade) or PVA Required if dissolved in DCM/Chloroform. Nitrile degrades in <2 mins with DCM. |
| Eye Protection | Safety Glasses w/ Side Shields ANSI Z87.1 compliant. | Chemical Goggles Required if working with large volumes of solution or if pressurized reaction vessels are involved. |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) Primary control. | N95/P100 Respirator Only required if weighing outside a hood (Strongly Discouraged). |
| Body | Lab Coat (Cotton/Poly blend) Buttoned to neck. | Chemical Apron Recommended during scale-up synthesis (>50g). |
Operational Protocols
A. Weighing & Transfer (Solid State)
The goal is to prevent inhalation and maintain catalyst purity (dryness).
-
Static Neutralization: Imidazolium salts accumulate static charge. Use an anti-static gun or polonium strip near the balance to prevent "flying" powder.
-
Environment: Weigh strictly inside a chemical fume hood.
-
Technique: Use a disposable anti-static weighing boat. Do not use metal spatulas if the ligand is being transferred directly into a metal-catalyzed reaction to avoid trace contamination (use porcelain or glass).
-
Decontamination: Wipe the balance area with a damp paper towel immediately after use to solubilize and remove invisible dust.
B. Solubilization (The "Glove Trap")
This is the highest risk phase.
-
Solvent Choice: If dissolving in Dichloromethane (DCM) or Chloroform :
-
STOP: Remove standard nitrile gloves.
-
ACTION: Don Silver Shield/Laminate gloves or use a "Double Glove" technique (Nitrile inner -> Laminate outer).
-
-
Rationale: The organic solvent acts as a carrier, rapidly transporting the imidazolium salt through standard nitrile gloves and into the skin, potentially causing deeper irritation than the solid alone.
Visualized Safety Logic
Diagram 1: PPE Decision Logic
Use this workflow to determine the correct glove and respiratory protection based on the state of matter.
Caption: Decision matrix for selecting glove material based on solvent carrier compatibility.
Diagram 2: Spill Response Workflow
Immediate actions for solid vs. liquid spills.
Caption: Step-by-step spill response emphasizing dust suppression for solids.
Disposal & Waste Management
Self-Validating Protocol: Always check the pH of the waste stream before disposal. Imidazolium salts are generally stable, but the waste category depends on the solvent.
-
Solid Waste: Place contaminated weighing boats, paper towels, and solid spill residue into Solid Hazardous Waste . Label as "Imidazolium Salt - Irritant."
-
Liquid Waste (Halogenated): If dissolved in DCM/Chloroform, dispose of in Halogenated Organic Waste .
-
Liquid Waste (Non-Halogenated): If dissolved in Methanol/DMSO, dispose of in Non-Halogenated Organic Waste .
-
Container Cleaning: Triple rinse empty containers with Methanol before discarding glass. The rinseate must go to liquid waste.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (Analogous Hazard Profile).Link
-
PubChem. (2024). This compound Compound Summary.Link
-
Ansell. (2022). Chemical Glove Resistance Guide (Permeation & Degradation Data).[5]Link
-
Occupational Safety and Health Administration (OSHA). (2024).[4][6] Hazard Communication Standard: Labels and Pictograms.[1][3][7]Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
